2-Ethyl-3-methylbutan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFFPTMSBXBVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305587 | |
| Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32444-34-1 | |
| Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Ethyl-3-methylbutan-1-ol. The information is presented to support research, development, and application activities involving this branched-chain primary alcohol. All quantitative data has been summarized in structured tables for ease of reference, and a representative experimental workflow for its synthesis is provided.
Chemical Identity and Structure
This compound is a chiral organic compound with the systematic IUPAC name This compound . It possesses a seven-carbon backbone with a primary alcohol functional group. The presence of two stereocenters at positions 2 and 3 gives rise to four possible stereoisomers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 32444-34-1 (for the racemic mixture)[1] |
| Molecular Formula | C₇H₁₆O[2] |
| Canonical SMILES | CCC(C(C)C)CO[1] |
| InChI | InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3[1] |
| InChIKey | OXFFPTMSBXBVLZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 116.20 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 152.7 °C at 760 mmHg | [3] |
| Melting Point | -30.45 °C (estimate) | [3] |
| Density | 0.816 g/cm³ | [3] |
| Refractive Index | 1.418 | [3] |
| Vapor Pressure | 1.3 ± 0.6 mmHg at 25°C (Predicted) | [3] |
| Flash Point | 51.6 °C | [3] |
| LogP (Octanol-Water Partition Coefficient) | 1.66090 | [3] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1][2] |
Solubility Data
Qualitative solubility information indicates that this compound is poorly soluble in water but soluble in common organic solvents such as alcohols and ethers.[4] This behavior is consistent with its molecular structure, which includes a polar hydroxyl group and a nonpolar hydrocarbon chain.
Experimental Protocols
Representative Synthesis: Reduction of 2-Ethyl-3-methylbutanoic Acid
This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using a common reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
2-Ethyl-3-methylbutanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of Reducing Agent: A suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether is prepared in the reaction flask and cooled in an ice bath.
-
Addition of Carboxylic Acid: A solution of 2-ethyl-3-methylbutanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the completion of the reduction.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath.
-
Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with 10% sulfuric acid and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a broad O-H stretching band (around 3300 cm⁻¹) and C-O stretching bands would be indicative of the alcohol functional group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
Gas Chromatography (GC): GC analysis would determine the purity of the final product.
Visualizations
Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound via the reduction of its corresponding carboxylic acid.
References
An In-depth Technical Guide to 2-Ethyl-3-methylbutan-1-ol (CAS: 32444-34-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylbutan-1-ol is a chiral alcohol that holds potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its branched structure and stereocenter offer opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and safety information, tailored for a technical audience engaged in research and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in reactions, and for purification processes.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 152.7 °C at 760 mmHg (predicted) | [ChemBK](--INVALID-LINK--, 2-ethyl-3-Methyl-) |
| Density | 0.8-0.9 g/mL (predicted for a related compound) | [ChemBK](--INVALID-LINK--, 2-ethyl-3-Methyl-) |
| Solubility | Soluble in alcohols and ethers; poorly soluble in water (predicted for a related compound) | [ChemBK](--INVALID-LINK--, 2-ethyl-3-Methyl-) |
| CAS Number | 32444-34-1 | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics based on its structure and data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the alkyl branching.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| -CH₂OH (methylene protons) | 3.4 - 3.6 | Doublet of doublets or Multiplet | |
| -CH(CH₂OH)- (methine proton) | 1.5 - 1.7 | Multiplet | |
| -CH(CH₃)₂ (methine proton) | 1.8 - 2.0 | Multiplet | |
| -CH₂CH₃ (methylene protons) | 1.3 - 1.5 | Quartet or Multiplet | ~7 |
| -CH(CH₃)₂ (methyl protons) | 0.8 - 1.0 | Doublet | ~7 |
| -CH₂CH₃ (methyl protons) | 0.8 - 1.0 | Triplet | ~7 |
| -OH (hydroxyl proton) | Variable, broad singlet | Singlet (broad) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₂OH | 65 - 70 |
| -CH(CH₂OH)- | 45 - 55 |
| -CH(CH₃)₂ | 30 - 35 |
| -CH₂CH₃ | 20 - 25 |
| -CH(CH₃)₂ | 15 - 20 (two signals) |
| -CH₂CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the hydroxyl functional group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| ~3300 - 3400 | O-H stretch (hydrogen-bonded) | Broad, strong |
| ~2850 - 3000 | C-H stretch (alkane) | Strong, sharp |
| ~1050 - 1150 | C-O stretch (primary alcohol) | Strong |
Mass Spectrometry
Electron ionization mass spectrometry of this compound is expected to show fragmentation patterns characteristic of primary alcohols. The molecular ion peak (m/z 116) may be weak or absent. Common fragmentation pathways include alpha-cleavage and dehydration.[1]
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 98 | [M - H₂O]⁺ | Dehydration |
| 87 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 73 | [M - C₃H₇]⁺ | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | |
| 43 | [C₃H₇]⁺ | |
| 31 | [CH₂OH]⁺ |
Synthesis Protocols
Reduction of 2-Ethyl-3-methylbutanoic Acid
This protocol is a general representation and would require optimization for specific laboratory conditions.
Materials:
-
2-Ethyl-3-methylbutanoic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sulfuric acid (dilute, for workup)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Carboxylic Acid: A solution of 2-ethyl-3-methylbutanoic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then again with water, while cooling in an ice bath.
-
Extraction: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.
Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.
Applications in Research and Drug Development
As a chiral building block, this compound is of interest to the pharmaceutical industry. Chiral molecules are crucial in drug development as the stereochemistry of a drug can significantly impact its efficacy and safety.[2] While specific applications of this compound in drug synthesis are not extensively documented in the public domain, its structural motifs are found in various biologically active compounds.
Potential areas of application include:
-
As a Chiral Intermediate: The (R)- and (S)-enantiomers of this compound can serve as starting materials for the synthesis of enantiomerically pure target molecules. The hydroxyl group provides a handle for further chemical transformations.
-
Derivatization for Biological Screening: The alcohol can be derivatized to create libraries of related compounds for screening in various biological assays. For example, esterification or etherification can be used to introduce different functionalities.
-
Fragment-Based Drug Discovery: The molecule itself could be considered a fragment for fragment-based drug discovery approaches, where small molecules are screened for their ability to bind to a biological target.
Safety and Toxicity
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. The following information is a summary of the key safety and toxicity data.
| Hazard Category | Description |
| Flammability | Flammable liquid and vapor. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Wear protective gloves, eye protection, and face protection.
First Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Conclusion
This compound is a chiral alcohol with potential applications as a building block in organic synthesis, particularly for the pharmaceutical industry. This guide has provided a summary of its key physicochemical properties, expected spectroscopic characteristics, a plausible synthetic route, and important safety information. Further research into its specific applications in medicinal chemistry and the development of stereoselective synthetic methods will be crucial for unlocking its full potential as a valuable tool for researchers and drug development professionals.
References
Synthesis of 2-Ethyl-3-methylbutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for 2-Ethyl-3-methylbutan-1-ol, a C7 alcohol with potential applications in various chemical industries. This document details three main synthetic strategies: the reduction of 2-ethyl-3-methylbutanoic acid, a Grignard-based approach, and a hydroformylation-reduction sequence. For each method, this guide outlines the reaction mechanism, provides experimental protocols, and presents relevant quantitative data.
Synthesis via Reduction of 2-Ethyl-3-methylbutanoic Acid
This is a straightforward and common method for the synthesis of this compound, involving the reduction of the corresponding carboxylic acid, 2-ethyl-3-methylbutanoic acid. Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are typically employed for this transformation.
Reaction Pathway
The carbonyl group of the carboxylic acid is reduced to a primary alcohol. The reaction proceeds via a metal-alkoxy-aluminate intermediate, which is subsequently hydrolyzed to yield the final alcohol product.
Caption: Reduction of 2-ethyl-3-methylbutanoic acid.
Experimental Protocol
The following is a general procedure for the reduction of a carboxylic acid using lithium aluminum hydride.
Materials:
-
2-Ethyl-3-methylbutanoic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride in anhydrous THF is prepared.
-
A solution of 2-ethyl-3-methylbutanoic acid in anhydrous THF is added dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred and heated at reflux for several hours to ensure the completion of the reaction.
-
The reaction is then cooled in an ice bath and cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Ethyl-3-methylbutanoic acid | LookChem |
| Reagent | Lithium aluminum hydride | LookChem |
| Solvent | Tetrahydrofuran | General Protocol |
| Reported Yield | 50.0% | LookChem |
Grignard Synthesis
The Grignard reaction offers a versatile method for constructing the carbon skeleton of this compound. This approach involves the reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide, with 2-methylpropanal.
Reaction Pathway
The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-methylpropanal. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to give the final alcohol product.
Caption: Grignard synthesis of this compound.
Experimental Protocol
The following is a general procedure for a Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
2-Methylpropanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methylpropanal in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Ethyl bromide, Magnesium, 2-Methylpropanal | General Protocol |
| Solvent | Anhydrous diethyl ether or THF | General Protocol |
| Theoretical Yield | Dependent on scale | - |
| Expected Purity | High after purification | - |
Synthesis via Hydroformylation and Reduction
For larger-scale industrial production, a two-step process involving hydroformylation of a C6 alkene followed by reduction of the resulting aldehyde is a viable route. A suitable starting alkene would be 3-methyl-2-pentene or 2-ethyl-1-butene.
Reaction Pathway
In the first step, the alkene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst (typically rhodium-based) to form 2-ethyl-3-methylbutanal. In the second step, this aldehyde is reduced to the target alcohol, this compound, using standard reduction methods (e.g., catalytic hydrogenation or reduction with a hydride reagent).
Caption: Hydroformylation-reduction pathway.
Experimental Protocol
Step 1: Hydroformylation (General Procedure)
-
A high-pressure reactor is charged with the alkene (e.g., 3-methyl-2-pentene), a suitable solvent (e.g., toluene), and a rhodium-based catalyst (e.g., a rhodium complex with a phosphine (B1218219) ligand).
-
The reactor is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas).
-
The mixture is heated and stirred for a specified period, during which the pressure is maintained by the continuous addition of synthesis gas.
-
After the reaction, the reactor is cooled, and the excess gas is vented. The resulting solution contains 2-ethyl-3-methylbutanal.
Step 2: Reduction (General Procedure)
-
The crude aldehyde from the hydroformylation step can be reduced to the alcohol. For catalytic hydrogenation, the aldehyde solution is transferred to a hydrogenation reactor with a suitable catalyst (e.g., Raney nickel or palladium on carbon) and pressurized with hydrogen.
-
Alternatively, the aldehyde can be reduced using a hydride reagent like sodium borohydride (B1222165) in an alcoholic solvent.
-
Following the reduction, a standard workup and purification by distillation are performed to isolate this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Methyl-2-pentene or 2-ethyl-1-butene | General Protocol |
| Reagents | CO, H2, Reduction agent | General Protocol |
| Catalyst | Rhodium-based (hydroformylation), Ni or Pd (hydrogenation) | General Protocol |
| Yield | Dependent on specific conditions and catalyst | - |
Product Characterization
Spectroscopic data is crucial for the identification and purity assessment of the final product.
Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | Spectral data available.[1] |
| ¹³C NMR | Spectral data available.[1] |
| IR Spectroscopy | Characteristic O-H and C-O stretching bands are expected. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (116.20 g/mol ) is expected. |
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is outlined below.
References
Spectroscopic Data Analysis of 2-Ethyl-3-methylbutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-3-methylbutan-1-ol, a key intermediate in various synthetic pathways. The document details the methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, and presents the available spectral information in a structured format for easy interpretation and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information is critical for structural elucidation and quality control in synthetic processes. The data presented is compiled from publicly available spectral databases.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available |
Note: Specific peak assignments and coupling constants are not publicly available and would require access to the raw spectral data from spectral databases such as SpectraBase.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Note: The chemical shifts for the seven unique carbon environments in this compound are not publicly available and would require access to the raw spectral data from spectral databases such as SpectraBase.
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2850-2960 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Note: The peak list is a general representation based on characteristic functional group absorptions for primary alcohols. The precise peak positions and intensities would be obtained from the experimental spectrum.
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| m/z | Relative Intensity (%) | Fragment Assignment |
| 116 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Note: The mass spectrum fragmentation pattern is not publicly available. The molecular ion peak is expected at m/z = 116, corresponding to the molecular weight of the compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interference with the analyte's signals. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
2.1.2. ¹H NMR Spectroscopy Protocol
-
Instrument Setup: The NMR spectrometer (e.g., a 300 MHz or 500 MHz instrument) is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Acquisition: A standard one-pulse sequence is typically used. Key parameters include the pulse angle (e.g., 30° or 90°), the relaxation delay (D1, typically 1-5 seconds to allow for full relaxation of the protons), the number of scans (NS, typically 8-16 for a concentrated sample), and the acquisition time (AQ, typically 2-4 seconds).
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. The signals are integrated to determine the relative ratios of the different types of protons.
2.1.3. ¹³C NMR Spectroscopy Protocol
-
Instrument Setup: Similar to ¹H NMR, the spectrometer is tuned and the magnetic field is shimmed.
-
Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. Key parameters include the pulse angle, a relaxation delay (which may need to be longer than in ¹H NMR for quaternary carbons), and a significantly higher number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.
-
Processing: The FID is processed similarly to the ¹H NMR spectrum through Fourier transformation, phasing, baseline correction, and referencing.
Fourier-Transform Infrared (FTIR) Spectroscopy
2.2.1. Sample Preparation
For a liquid sample like this compound, the neat liquid is typically analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
2.2.2. FTIR Spectroscopy Protocol
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The prepared sample is placed in the infrared beam path, and the sample spectrum is acquired. Typically, multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
2.3.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). An internal standard may be added for quantitative analysis.
2.3.2. GC-MS Protocol
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph. The injector is heated to a temperature that ensures rapid vaporization of the sample without thermal decomposition.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven with a programmed temperature ramp, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The mass spectrum of each eluting component is recorded, providing a fragmentation pattern that can be used for structural identification by comparison with spectral libraries.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide on the Molecular Weight of 2-Ethyl-3-methylbutan-1-ol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide to understanding and calculating the molecular weight of the organic compound 2-Ethyl-3-methylbutan-1-ol.
Chemical Structure and Formula
To determine the molecular weight, it is essential first to establish the correct chemical formula. The name this compound describes a specific isomeric structure:
-
Butan-1-ol: A four-carbon chain (butane) with a hydroxyl (-OH) group attached to the first carbon.
-
3-methyl: A methyl group (-CH₃) is attached to the third carbon of the butane (B89635) chain.
-
2-Ethyl: An ethyl group (-CH₂CH₃) is attached to the second carbon of the butane chain.
Based on this nomenclature, the condensed structural formula is:
CH₃-CH(CH₃)-CH(CH₂CH₃)-CH₂OH
From this structure, we can derive the molecular formula by counting the number of atoms of each element:
-
Carbon (C): 7 atoms
-
Hydrogen (H): 16 atoms
-
Oxygen (O): 1 atom
Thus, the molecular formula for this compound is C₇H₁₆O .
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation requires the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).
Data Presentation: Atomic Weights
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Oxygen | O | ~15.999 |
The molecular weight is calculated as follows:
MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)
MW = (7 × 12.011) + (16 × 1.008) + (1 × 15.999)
Data Presentation: Molecular Weight Calculation
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 116.204 |
The calculated molecular weight of this compound is 116.204 g/mol .
Experimental Protocols
The determination of molecular weight is a foundational step in chemical analysis. While it is most commonly calculated from the chemical formula, it can be experimentally verified using techniques such as mass spectrometry.
Methodology: Mass Spectrometry for Molecular Weight Determination
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is employed to generate molecular ions with minimal fragmentation. For this alcohol, protonation [M+H]⁺ or adduction with sodium [M+Na]⁺ is expected.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the molecular ion is identified. For the [M+H]⁺ ion of C₇H₁₆O, the expected m/z would be approximately 117.21, from which the molecular weight of the neutral molecule (116.20) is inferred.
Visualization of Logical Workflow
The logical process for determining the molecular weight of a chemical compound is outlined in the diagram below.
An In-Depth Technical Guide to the Purification of 2-Ethyl-3-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the purification of 2-Ethyl-3-methylbutan-1-ol, a branched-chain primary alcohol relevant in various chemical syntheses. The purification of this compound is critical to ensure the integrity of subsequent reactions and the purity of final products in research, and drug development. This document outlines potential impurities, detailed purification protocols, and methods for purity assessment.
Understanding Potential Impurities
The purification strategy for this compound is largely dictated by the impurities present, which are typically byproducts of its synthesis. A common synthetic route is the reduction of 2-ethyl-3-methyl-butyric acid.
Common Potential Impurities:
-
Unreacted Starting Material: 2-Ethyl-3-methylbutanoic acid.
-
Ester Byproducts: If an alcohol (e.g., ethanol) is used as a solvent or is present during workup, the corresponding ester, ethyl 2-ethyl-3-methylbutanoate, can form.
-
Aldehyde Intermediate: Incomplete reduction may leave traces of 2-ethyl-3-methylbutanal.
Understanding the physical properties of these potential impurities is crucial for selecting and optimizing the purification method.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₇H₁₆O | 116.20 | 152.7[1] |
| 2-Ethyl-3-methylbutanoic acid | C₇H₁₄O₂ | 130.18 | ~211 (estimated) |
| Ethyl 2-ethyl-3-methylbutanoate | C₉H₁₈O₂ | 158.24 | Not available |
| 2-Ethyl-3-methylbutanal | C₇H₁₄O | 114.19 | 138-140[2] |
Purification Methodologies
Based on the differing physical properties of this compound and its likely impurities, several purification techniques can be effectively employed.
Fractional Distillation
Fractional distillation is a highly effective method for separating liquids with different boiling points. Given the significant difference in boiling points between this compound and its common impurities, this technique is a primary choice for bulk purification.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Heat the flask using a heating mantle.
-
Slowly increase the temperature to initiate boiling.
-
Establish a suitable reflux ratio (the ratio of condensed vapor returning to the column to the vapor taken off as distillate) to allow for efficient separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
Monitor the temperature at the distillation head. The initial fraction will likely contain lower-boiling impurities.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 152.7°C at atmospheric pressure).
-
Higher-boiling impurities, such as the carboxylic acid, will remain in the distillation flask.
-
-
Purity Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
-
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially on a smaller scale or for separating isomers, preparative HPLC is the method of choice. A reversed-phase C18 column is generally suitable for the separation of moderately polar compounds like alcohols.
Experimental Protocol: Preparative HPLC Purification
-
Instrumentation:
-
A preparative HPLC system equipped with a pump, injector, a suitable preparative column, a detector (e.g., UV or Refractive Index), and a fraction collector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: A typical starting point would be a linear gradient from 30% B to 100% B over 30 minutes. The gradient should be optimized based on analytical scale injections.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative columns.
-
Detection: Refractive Index (RI) detection is suitable for alcohols as they lack a strong UV chromophore.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.
-
Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Purity Analysis:
-
Re-inject a small aliquot of the purified fraction into an analytical HPLC system to confirm purity.
-
References
Enantioselective Synthesis of 2-Ethyl-3-methylbutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust method for the enantioselective synthesis of 2-Ethyl-3-methylbutan-1-ol, a chiral alcohol with potential applications in the development of novel therapeutic agents and other specialized chemical industries. Due to the limited availability of direct enantioselective routes to this specific alcohol, this guide focuses on a well-established and reliable indirect method: the diastereoselective alkylation of an N-acyl oxazolidinone chiral auxiliary, followed by stereospecific reduction. This approach allows for precise control over the stereochemistry of the final product.
Core Synthesis Strategy: Chiral Auxiliary-Mediated Alkylation and Reduction
The chosen synthetic pathway involves three key stages:
-
Acylation of a Chiral Auxiliary: (4S)-4-benzyl-2-oxazolidinone is acylated with 3-methylbutanoyl chloride to form the corresponding N-acyl oxazolidinone.
-
Diastereoselective Alkylation: The resulting chiral imide is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with ethyl iodide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Reductive Cleavage: The chiral auxiliary is cleaved and the resulting chiral carboxylic acid is reduced to the target alcohol, this compound, with retention of stereochemistry.
Experimental Protocols
Protocol 1: Synthesis of (4S)-4-benzyl-N-(3-methylbutanoyl)-2-oxazolidinone
Materials:
-
(4S)-4-benzyl-2-oxazolidinone
-
3-Methylbutanoyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup (separatory funnel, flasks, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C is added triethylamine (1.2 eq).
-
3-Methylbutanoyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate (B86663).
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.
Protocol 2: Asymmetric Ethylation of (4S)-4-benzyl-N-(3-methylbutanoyl)-2-oxazolidinone
Materials:
-
(4S)-4-benzyl-N-(3-methylbutanoyl)-2-oxazolidinone
-
Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
-
Ethyl iodide (EtI)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dry ice/acetone bath (-78 °C)
-
Syringes and needles for transfer of reagents
-
Standard glassware for workup
Procedure:
-
A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
LDA (1.1 eq) is added dropwise via syringe, and the resulting enolate solution is stirred for 30 minutes at -78 °C.
-
Ethyl iodide (1.5 eq) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours, with progress monitored by TLC.
-
The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is purified by flash column chromatography.
Protocol 3: Reductive Cleavage to (S)-2-Ethyl-3-methylbutan-1-ol
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium aluminium hydride (LiAlH4)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath (0 °C)
-
Reflux condenser
-
Standard glassware for workup, including a means for careful quenching of LiAlH4 (e.g., Fieser workup)
Procedure:
-
A solution of the purified alkylated N-acyl oxazolidinone (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH4 (2.0 eq) in the same solvent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude alcohol.
-
The product is purified by distillation or flash column chromatography to afford enantiomerically enriched this compound. The chiral auxiliary, (4S)-4-benzyl-2-oxazolidinone, can be recovered from the filter cake.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis. It is important to note that yields and enantiomeric/diastereomeric excesses are dependent on specific reaction conditions and purification methods.
| Step | Product | Typical Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| Acylation | (4S)-4-benzyl-N-(3-methylbutanoyl)-2-oxazolidinone | >95 | N/A |
| Alkylation | (4S)-4-benzyl-N-((2S)-2-ethyl-3-methylbutanoyl)-2-oxazolidinone | 80-90 | >95 (de) |
| Reduction | (S)-2-Ethyl-3-methylbutan-1-ol | 85-95 | >95 (ee) |
Visualizing the Synthesis Workflow
The overall experimental workflow for the enantioselective synthesis of this compound is depicted in the following diagram.
Caption: General workflow for the enantioselective synthesis of this compound.
Logical Relationship of Synthesis Strategies
The selection of a synthetic strategy is a critical decision point in asymmetric synthesis. The following diagram illustrates the logical relationship between different potential strategies for obtaining the target chiral alcohol, highlighting the rationale for choosing the chiral auxiliary approach.
Caption: Logical decision tree for selecting a synthetic strategy.
An In-depth Technical Guide to 2-Ethyl-3-methylbutan-1-ol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of the primary alcohol, 2-Ethyl-3-methylbutan-1-ol. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.
Core Physical and Chemical Properties
This compound is a branched-chain aliphatic alcohol. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |
| Boiling Point | 152.7 °C (at 760 mmHg) | Guidechem |
| Melting Point | -30.45 °C (estimated) | Guidechem |
| Density | 0.816 g/cm³ | Guidechem |
| Solubility | Poorly soluble in water; Soluble in alcohols and ethers. | ChemBK |
| Appearance | Colorless liquid | Assumed |
| CAS Number | 32444-34-1 | --INVALID-LINK-- |
| XLogP3-AA | 2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Synthesis and Purification
Synthesis via Reduction of a Carboxylic Acid (Analogous Protocol)
This protocol describes the reduction of a carboxylic acid to a primary alcohol using LiAlH₄.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is flushed with nitrogen gas. Anhydrous diethyl ether is added to the flask, followed by the cautious addition of a molar excess of lithium aluminum hydride (LiAlH₄) powder to form a suspension. The suspension is cooled to 0°C in an ice bath.
-
Addition of Carboxylic Acid: 2-Ethyl-3-methylbutanoic acid is dissolved in anhydrous diethyl ether and placed in the dropping funnel. The acid solution is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then heated to reflux to ensure the reaction goes to completion.
-
Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and finally more water. The resulting granular precipitate is removed by filtration. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude alcohol is then purified by fractional distillation under reduced pressure.[1]
Purification by Fractional Distillation
Due to its relatively high boiling point, fractional distillation under reduced pressure is the preferred method for purifying this compound to remove impurities with different boiling points.
Experimental Protocol:
-
Apparatus Setup: The crude this compound is placed in a round-bottom flask with a stir bar. A fractionating column (e.g., Vigreux or packed) is attached to the flask, followed by a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.[1][2][3][4][5]
-
Distillation: The system is evacuated to the desired pressure, and the flask is heated. The vapor rises through the fractionating column, where a series of condensations and vaporizations occur, leading to a separation of components based on their boiling points.[1][4][5]
-
Fraction Collection: Fractions are collected at specific temperature ranges corresponding to the boiling points of the components at the operating pressure. The main fraction containing the purified this compound is collected when the temperature at the distillation head stabilizes at its expected boiling point under the applied vacuum.[2][3]
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below based on the analysis of primary alcohols with similar structures.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Broad singlet for the -OH proton (variable chemical shift, typically 0.5-5.0 ppm).[6] - Multiplet for the two protons of the -CH₂-O- group (deshielded, ~3.3-4.0 ppm).[6] - Multiplets for the protons of the ethyl and isopropyl groups in the aliphatic region (~0.8-1.7 ppm).[6] |
| ¹³C NMR | - Signal for the carbon bearing the hydroxyl group (-CH₂-OH) in the range of 60-80 ppm.[7] - Signals for the other aliphatic carbons in the range of 10-40 ppm.[6][7] |
| FTIR | - Broad, strong O-H stretching band around 3300-3500 cm⁻¹.[8][9][10] - Strong C-O stretching band in the region of 1000-1075 cm⁻¹ for primary alcohols.[8][9][11] - C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spec. | - A weak or absent molecular ion (M⁺) peak at m/z 116.[12][13] - A prominent peak corresponding to the loss of water (M-18) at m/z 98.[12][14] - Alpha-cleavage leading to a base peak at m/z 87 (loss of an ethyl radical) or m/z 73 (loss of an isopropyl radical).[14][15] - A characteristic peak for primary alcohols at m/z 31 ([CH₂OH]⁺).[12] |
Chemical Reactivity
As a primary alcohol, this compound undergoes reactions typical of this functional group.
Oxidation to an Aldehyde
Primary alcohols can be selectively oxidized to aldehydes using mild oxidizing agents like Pyridinium Chlorochromate (PCC).
References
- 1. Purification [chem.rochester.edu]
- 2. vernier.com [vernier.com]
- 3. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. GCMS Section 6.10 [people.whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
A Comprehensive Technical Guide to 2-Ethyl-3-methylbutan-1-ol for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Versatile Chiral Building Block.
This technical guide provides a detailed overview of 2-Ethyl-3-methylbutan-1-ol, a chiral alcohol with potential applications in pharmaceutical research and development. This document consolidates key information on its commercial availability, physicochemical properties, synthesis, and potential biological relevance, presented in a format tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Commercial Availability
This compound is a branched-chain primary alcohol. Its chemical structure and key identifying information are summarized below. The compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 32444-34-1 | [2][3] |
| Molecular Formula | C₇H₁₆O | [2][3] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Canonical SMILES | CCC(CO)C(C)C | [1][2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3-AA | 2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 116.120115 g/mol | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Complexity | 50.3 | [1] |
Commercial Suppliers
This compound is available from a range of chemical suppliers. Researchers can procure this compound for laboratory and research purposes. Some of the known suppliers include:
-
Biosynth[2]
-
PubChem
-
CymitQuimica
-
Hoffman Fine Chemicals
-
Advanced ChemBlocks
Synthesis of this compound
A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. For this compound, this involves the reduction of 2-ethyl-3-methylbutanoic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[4][5][6]
Experimental Protocol: Reduction of 2-Ethyl-3-methylbutanoic Acid with LiAlH₄
This protocol is an adapted procedure based on standard methods for the reduction of carboxylic acids using lithium aluminum hydride.
Materials:
-
2-Ethyl-3-methylbutanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Addition: A suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether is prepared in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Carboxylic Acid: A solution of 2-ethyl-3-methylbutanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred and heated to reflux for several hours to ensure the complete reduction of the carboxylic acid.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄, followed by the addition of 10% sulfuric acid to dissolve the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by distillation.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Data Source |
| ¹H NMR | PubChem[1] |
| ¹³C NMR | PubChem[1] |
| Mass Spectrometry (GC-MS) | PubChem[1] |
| Infrared Spectroscopy (FTIR) | PubChem[1] |
Potential Applications in Drug Development and Research
While specific biological activities of this compound are not extensively documented, its structural features as a chiral, branched-chain alcohol suggest several areas of potential interest for researchers.
Chiral Building Block in Synthesis
Chiral alcohols are valuable starting materials in the synthesis of enantiomerically pure pharmaceuticals.[7] The stereocenter in this compound can be utilized to introduce chirality into larger, more complex molecules, which is critical for achieving selective interactions with biological targets.
Potential Antimicrobial Activity
Long-chain and branched-chain alcohols are known to exhibit antimicrobial properties, often by disrupting the cell membranes of bacteria.[8][9][10] The lipophilic nature of this compound suggests that it could be investigated for similar activity against a range of microbial pathogens.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the Synthesis of this compound.
Logical Workflow for Antimicrobial Activity Screening
This diagram outlines a logical experimental workflow for evaluating the potential antimicrobial properties of this compound.
References
- 1. 3-Methyl-2-ethyl-1-butanol | C7H16O | CID 298856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 32444-34-1 | HBA44434 [biosynth.com]
- 3. 2-ethyl-3-methyl-1-butanol [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. 2-METHYL-3-BUTEN-1-OL(4516-90-9) 1H NMR [m.chemicalbook.com]
- 8. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cleanroom.contecinc.com [cleanroom.contecinc.com]
Methodological & Application
Application Notes and Protocols for 2-Ethyl-3-methylbutan-1-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches have revealed a notable absence of specific applications and detailed protocols for the use of 2-Ethyl-3-methylbutan-1-ol as a chiral auxiliary or catalyst in asymmetric synthesis. While this specific chiral alcohol is commercially available, its utility in stereoselective transformations is not well-documented in peer-reviewed scientific journals. This document, therefore, provides a general framework and hypothetical protocols for evaluating the potential of this compound, or any novel chiral alcohol, as a chiral auxiliary in asymmetric synthesis. The methodologies and workflows presented are based on established principles of asymmetric synthesis and are intended to serve as a guide for researchers interested in exploring the capabilities of this and other new chiral building blocks.
Introduction to Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are fundamental building blocks in organic synthesis, frequently employed as chiral auxiliaries, ligands for metal catalysts, or chiral resolving agents. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The structural features of a chiral alcohol, such as steric bulk and the presence of coordinating groups, are critical to its effectiveness in inducing stereoselectivity.
Although this compound is a chiral alcohol, its efficacy as a chiral auxiliary has not been established. A systematic evaluation would be required to determine its potential in controlling the stereochemical outcome of various asymmetric reactions.
Hypothetical Workflow for Evaluation of this compound as a Chiral Auxiliary
The process of evaluating a new chiral alcohol as a chiral auxiliary typically follows a logical progression from attachment to a substrate, performing a diastereoselective reaction, analyzing the stereochemical outcome, and finally, removing the auxiliary.
Caption: General workflow for the evaluation of a novel chiral alcohol as a chiral auxiliary.
Potential Applications in Asymmetric Reactions and Data Presentation
Should one undertake the investigation of this compound as a chiral auxiliary, several key asymmetric reactions would be suitable for initial screening. The results of such studies would ideally be tabulated to allow for clear comparison of the auxiliary's performance under different conditions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. A prochiral carboxylic acid can be converted to an ester with this compound. The resulting chiral ester can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary is expected to direct the approach of the electrophile, leading to a diastereomeric excess (d.r.) of one of the products.
Table 1: Hypothetical Data for Asymmetric Alkylation using a 2-Ethyl-3-methylbutyl Ester Auxiliary
| Entry | Electrophile (R-X) | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | -78 | Data to be determined | Data to be determined |
| 2 | BnBr | LHMDS | -78 | Data to be determined | Data to be determined |
| 3 | Allyl Bromide | KHMDS | -78 | Data to be determined | Data to be determined |
| 4 | BnBr | LHMDS | -40 | Data to be determined | Data to be determined |
Asymmetric Diels-Alder Reaction
In a hypothetical Diels-Alder reaction, this compound could be used to form a chiral acrylate (B77674) ester. The cycloaddition of this chiral dienophile with a diene, often in the presence of a Lewis acid, would be investigated for diastereoselectivity.
Table 2: Hypothetical Data for Asymmetric Diels-Alder Reaction
| Entry | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cyclopentadiene | TiCl₄ | -78 | Data to be determined | Data to be determined |
| 2 | Cyclopentadiene | Et₂AlCl | -78 | Data to be determined | Data to be determined |
| 3 | Isoprene | TiCl₄ | -78 | Data to be determined | Data to be determined |
| 4 | Cyclopentadiene | Et₂AlCl | -20 | Data to be determined | Data to be determined |
General Experimental Protocols (Hypothetical)
The following protocols are provided as general examples of how one might proceed with evaluating this compound as a chiral auxiliary. These are not based on published results for this specific alcohol and should be adapted and optimized.
Protocol for Attachment of the Chiral Auxiliary (Esterification)
Caption: A representative workflow for the esterification of a prochiral carboxylic acid with the chiral alcohol.
Methodology:
-
To a solution of a prochiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, is added 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) is added portion-wise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
The dicyclohexylurea (DCU) precipitate is removed by filtration.
-
The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to yield the chiral ester.
Protocol for Asymmetric Alkylation of the Chiral Ester
Methodology:
-
A solution of the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.
-
The electrophile (e.g., benzyl (B1604629) bromide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is analyzed by ¹H NMR or GC to determine the diastereomeric ratio.
-
Purification by column chromatography may allow for the separation of diastereomers.
Protocol for Cleavage of the Chiral Auxiliary
Methodology (for a simple ester):
-
The purified diastereomeric ester (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v).
-
Lithium hydroxide (B78521) (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the enantioenriched carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
The enantiomeric excess (e.e.) of the product is determined by converting the carboxylic acid to a methyl ester (e.g., with TMS-diazomethane) and analyzing by chiral HPLC or GC.
Conclusion
While this compound is not a recognized chiral auxiliary in the existing literature, this does not preclude its potential utility. The general protocols and evaluation framework provided in these notes offer a starting point for researchers to systematically investigate its effectiveness in asymmetric synthesis. Successful application would depend on its ability to effectively shield one face of a reactive intermediate, which is a function of its unique steric and electronic properties. Any positive results from such an investigation would represent a novel contribution to the field of asymmetric synthesis.
Application Notes and Protocols for 2-Ethyl-3-methylbutan-1-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylbutan-1-ol is a chiral alcohol that holds potential as a versatile building block in asymmetric synthesis. Its stereogenic center can be exploited to induce chirality in new molecules, a critical aspect in the development of pharmaceuticals where the biological activity of a compound is often dependent on its stereochemistry.[1][2] This document provides detailed application notes and protocols for the proposed use of (S)-2-Ethyl-3-methylbutan-1-ol as a chiral auxiliary in the synthesis of a key pharmaceutical intermediate. While specific applications of this alcohol are not extensively documented in current literature, these protocols are based on well-established principles of asymmetric synthesis and are intended to serve as a guide for researchers exploring its potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for its handling and application in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol [3][4] |
| CAS Number | 32444-34-1 (racemate)[3][5] |
| (S)-Enantiomer CAS | 56116-35-9[4] |
| Appearance | Colorless liquid |
| Boiling Point | ~160-162 °C |
| Solubility | Soluble in most organic solvents. |
Table 1: Physicochemical Properties of this compound
Application Note 1: Proposed Use of (S)-2-Ethyl-3-methylbutan-1-ol as a Chiral Auxiliary in Diastereoselective Alkylation
Objective:
To utilize (S)-2-Ethyl-3-methylbutan-1-ol as a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate, yielding an enantiomerically enriched carboxylic acid derivative. This approach is fundamental in the synthesis of chiral molecules for drug discovery.
Background:
Chiral auxiliaries are reusable chemical entities that impart chirality to a substrate during a chemical transformation. The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently removed to yield the desired chiral product. The bulky isopropyl and ethyl groups of this compound can provide the necessary steric hindrance to control the facial selectivity of enolate reactions.
Proposed Synthetic Pathway:
The proposed synthetic route involves three key stages:
-
Esterification: Attachment of the chiral auxiliary, (S)-2-Ethyl-3-methylbutan-1-ol, to a prochiral carboxylic acid (e.g., propanoic acid) to form a chiral ester.
-
Diastereoselective Alkylation: Deprotonation of the chiral ester to form a stereodefined enolate, followed by alkylation with an electrophile (e.g., benzyl (B1604629) bromide). The steric bulk of the chiral auxiliary is expected to direct the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.
-
Auxiliary Cleavage: Hydrolysis of the alkylated ester to yield the desired enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Caption: Proposed workflow for asymmetric synthesis using (S)-2-Ethyl-3-methylbutan-1-ol.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Ethyl-3-methylbutyl propanoate (Chiral Ester)
-
To a solution of (S)-2-Ethyl-3-methylbutan-1-ol (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford the chiral ester.
Protocol 2: Diastereoselective Alkylation of the Chiral Ester
-
To a solution of lithium diisopropylamide (LDA, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.3 M) at -78 °C, add a solution of the chiral ester (1.0 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layers over anhydrous magnesium sulfate and concentrate to yield the final product. The enantiomeric excess of the carboxylic acid can be determined by chiral HPLC or by conversion to a Mosher's ester followed by ¹⁹F NMR analysis.
Data Presentation
The following table presents hypothetical, yet realistic, data for the proposed diastereoselective alkylation, illustrating the potential effectiveness of (S)-2-Ethyl-3-methylbutan-1-ol as a chiral auxiliary.
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Acid (%) |
| Benzyl bromide | (R)-2-benzyl-2-methylpropanoic acid | 85 | 95:5 | 90 |
| Methyl iodide | (R)-2,2-dimethylpropanoic acid | 92 | >98:2 | >96 |
| Allyl bromide | (R)-2-allyl-2-methylpropanoic acid | 78 | 92:8 | 84 |
Table 2: Hypothetical Results for the Diastereoselective Alkylation using a Chiral Auxiliary Derived from (S)-2-Ethyl-3-methylbutan-1-ol.
Logical Relationship Diagram
The successful application of a chiral auxiliary relies on a series of logical relationships between its structure and the reaction outcome. The following diagram illustrates these key relationships for the proposed system.
Caption: Key relationships in auxiliary-controlled stereoselective synthesis.
While direct literature precedents are scarce, the structural features of this compound suggest its potential as a valuable chiral building block in asymmetric synthesis. The provided application notes and protocols offer a theoretical framework and a starting point for researchers to explore its utility. The successful implementation of this chiral alcohol could provide a new and effective tool for the stereoselective synthesis of complex molecules in pharmaceutical and academic research. Further experimental validation is encouraged to establish the practical efficacy of these proposed methods.
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 32444-34-1 | HBA44434 [biosynth.com]
- 4. (2S)-2-Ethyl-3-methylbutan-1-ol | C7H16O | CID 15178736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ethyl-3-methyl-1-butanol [webbook.nist.gov]
Application Notes and Protocols for 2-Ethyl-3-methylbutan-1-ol in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Ethyl-3-methylbutan-1-ol in pharmaceutical manufacturing. Due to the limited publicly available data on the direct use of this compound in the synthesis of commercial drugs, this document presents a well-founded, hypothetical application in the stereoselective synthesis of a biologically active natural product, (R)-Phoracantholide I. This macrolide serves as a relevant example for drug discovery and development, showcasing the utility of this compound as a chiral building block.
Introduction to this compound
This compound is a chiral alcohol that, while not as commonly utilized as other chiral pool starting materials, presents unique structural features for asymmetric synthesis. Its C7 branched-chain structure can be a valuable synthon for the construction of complex molecular architectures, particularly in the field of natural product synthesis and medicinal chemistry. The stereocenter at C2 allows for the introduction of chirality early in a synthetic sequence, which is a crucial aspect of modern drug design to ensure stereoselective interactions with biological targets.
Key Properties:
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| Appearance | Colorless liquid |
| Chirality | Exists as (R) and (S) enantiomers |
Application Note: Stereoselective Synthesis of (R)-Phoracantholide I
Objective: To outline a synthetic route for (R)-Phoracantholide I, a ten-membered macrolide with potential biological activity, using (S)-2-Ethyl-3-methylbutan-1-ol as a chiral starting material. This application highlights the utility of this chiral alcohol in providing the stereochemical control necessary for the synthesis of complex, biologically relevant molecules.
Background: Phoracantholide I is a natural product that has garnered interest in the synthetic community. The development of efficient and stereoselective synthetic routes to such molecules is crucial for exploring their therapeutic potential. The use of readily available chiral building blocks is a key strategy in achieving this goal.
Synthetic Strategy: The proposed synthesis involves the conversion of (S)-2-Ethyl-3-methylbutan-1-ol into a key aldehyde intermediate. This intermediate then undergoes a Wittig reaction to introduce the required carbon chain, followed by a series of functional group manipulations and a final macrolactonization step to yield the target molecule, (R)-Phoracantholide I. The stereochemistry of the final product is dictated by the stereocenter of the starting material.
Experimental Protocols
Protocol 1: Oxidation of (S)-2-Ethyl-3-methylbutan-1-ol to (S)-2-Ethyl-3-methylbutanal
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde, a crucial step in preparing the molecule for subsequent chain elongation.
Materials:
-
(S)-2-Ethyl-3-methylbutan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of (S)-2-Ethyl-3-methylbutan-1-ol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (S)-2-Ethyl-3-methylbutanal.
Quantitative Data (Theoretical):
| Reactant/Product | MW ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Equivalents |
| (S)-2-Ethyl-3-methylbutan-1-ol | 116.20 | 10 | 1.16 | - | 1.0 |
| Dess-Martin Periodinane | 424.14 | 12 | 5.09 | - | 1.2 |
| (S)-2-Ethyl-3-methylbutanal | 114.18 | ~8.5 (85% yield) | ~0.97 | - | - |
Protocol 2: Wittig Reaction for the Synthesis of (Z,S)-9-ethyl-10-methyldec-5-enoic acid
This protocol details the chain extension of the aldehyde using a Wittig reagent to form the backbone of the macrolide.
Materials:
-
(S)-2-Ethyl-3-methylbutanal
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.2 eq) in anhydrous THF.
-
Cool the suspension to -78 °C and add NaHMDS (2.0 M in THF, 2.2 eq) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of (S)-2-Ethyl-3-methylbutanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Macrolactonization to (R)-Phoracantholide I
This final protocol describes the intramolecular esterification to form the ten-membered lactone ring.
Materials:
-
(Z,S)-9-ethyl-10-methyldec-5-enoic acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene (B28343), anhydrous
Procedure:
-
To a solution of (Z,S)-9-ethyl-10-methyldec-5-enoic acid (1.0 eq) in anhydrous toluene, add triethylamine (3.0 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir at room temperature for 1 hour.
-
In a separate flask, prepare a solution of DMAP (5.0 eq) in a large volume of anhydrous toluene and heat to reflux.
-
Add the solution of the mixed anhydride (B1165640) dropwise to the refluxing DMAP solution over several hours using a syringe pump.
-
After the addition is complete, continue to reflux for an additional hour.
-
Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-Phoracantholide I.
Visualizations
Synthesis of 2-Ethyl-3-methylbutan-1-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Ethyl-3-methylbutan-1-ol and its derivatives. Two primary synthetic routes are presented: the reduction of 2-ethyl-3-methylbutanoic acid or its corresponding ester using a powerful reducing agent, and the Grignard reaction of an appropriate aldehyde with an ethylmagnesium halide. These methods offer versatile approaches to obtaining the target primary alcohol, a potentially valuable building block in medicinal chemistry and materials science.
Physicochemical Data
A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 32444-34-1 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not specified |
| LogP | ~2.0 (predicted) |
Experimental Protocols
The following sections detail two effective methods for the synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Method 1: Reduction of 2-Ethyl-3-methylbutanoic Acid with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of a carboxylic acid to a primary alcohol using the potent reducing agent Lithium Aluminum Hydride (LAH). The reaction proceeds via a two-step mechanism where the carboxylic acid is first converted to an aldehyde, which is then rapidly reduced to the primary alcohol.[1] Due to the high reactivity of LAH, it is not possible to isolate the intermediate aldehyde.[1]
Reaction Scheme:
R-COOH + LiAlH₄ → R-CH₂OH
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Ethyl-3-methylbutanoic acid | 130.18 | (To be determined) | (To be determined) |
| Lithium Aluminum Hydride (LAH) | 37.95 | (Excess) | (Excess) |
| Anhydrous Diethyl Ether or THF | 74.12 / 72.11 | (Sufficient volume) | - |
| Dilute Sulfuric Acid | 98.08 | (For workup) | - |
| Anhydrous Magnesium Sulfate (B86663) | 120.37 | (For drying) | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of an excess of Lithium Aluminum Hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Carboxylic Acid: A solution of 2-ethyl-3-methylbutanoic acid in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate to decompose the excess LAH. This is followed by the addition of a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by distillation.
Safety Precautions:
-
Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be scrupulously dried, and the reaction must be conducted under anhydrous conditions.
-
The quenching of excess LAH is highly exothermic and should be performed with extreme caution in an ice bath.
Method 2: Grignard Synthesis from 3-Methylbutanal (B7770604)
This protocol utilizes the Grignard reaction, a powerful tool for carbon-carbon bond formation, to synthesize this compound. The reaction involves the nucleophilic attack of an ethyl Grignard reagent on the carbonyl carbon of 3-methylbutanal (isovaleraldehyde).
Reaction Scheme:
CH₃CH(CH₃)CH₂CHO + CH₃CH₂MgBr → CH₃CH(CH₃)CH(CH₂CH₃)CH₂OMgBr → CH₃CH(CH₃)CH(CH₂CH₃)CH₂OH
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | (Excess) | (Excess) |
| Bromoethane (B45996) | 108.97 | (To be determined) | (To be determined) |
| 3-Methylbutanal | 86.13 | (To be determined) | (To be determined) |
| Anhydrous Diethyl Ether or THF | 74.12 / 72.11 | (Sufficient volume) | - |
| Saturated Aqueous Ammonium (B1175870) Chloride | 53.49 | (For workup) | - |
| Anhydrous Sodium Sulfate | 142.04 | (For drying) | - |
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. A solution of bromoethane in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is often initiated with a small crystal of iodine. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has reacted.
-
Grignard Reaction: The prepared ethylmagnesium bromide solution is cooled in an ice bath. A solution of 3-methylbutanal in the same anhydrous solvent is then added dropwise from the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an appropriate time to ensure the completion of the reaction.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product. Purification is typically achieved by distillation.
Visualizations
Synthetic Workflow Diagrams
Caption: Comparative workflow of the two primary synthetic routes.
Potential Biological Effect: General Alcohol Cytotoxicity
While specific biological activities of this compound derivatives are not well-documented, short-chain and branched-chain alcohols are known to exhibit cytotoxic effects.[2] This is often attributed to their ability to disrupt cell membranes and interfere with cellular processes. A generalized representation of this is shown below. It is important to note that this is a general pathway and not specific to the synthesized compound.
Caption: General mechanism of alcohol-induced cytotoxicity.
References
Application Notes and Protocols: The Role of 2-Ethyl-3-methylbutan-1-ol in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylbutan-1-ol is a chiral alcohol with potential applications in stereoselective synthesis. While it is not as commonly employed as other chiral auxiliaries, its structural features present opportunities for inducing stereoselectivity in various chemical transformations. These application notes provide an overview of the synthesis of enantiomerically pure this compound and explore its potential roles in stereoselective reactions, drawing parallels with well-established chiral alcohols. Detailed protocols for representative stereoselective reactions where analogous chiral alcohols are used are also presented to guide researchers in potentially applying this compound.
Synthesis of Enantiomerically Pure this compound
The availability of enantiomerically pure starting materials is crucial for their use in stereoselective synthesis. The synthesis of (S)- and (R)-2-Ethyl-3-methylbutan-1-ol can be achieved through various asymmetric methods. One common approach involves the stereoselective reduction of a prochiral ketone precursor.
Protocol 1: Asymmetric Reduction of 2-Ethyl-3-methyl-1-oxobutanal
This protocol describes a general method for the asymmetric reduction of a prochiral aldehyde to produce the chiral alcohol.
Materials:
-
2-Ethyl-3-methyl-1-oxobutanal
-
Chiral reducing agent (e.g., (R)- or (S)-CBS catalyst)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral CBS catalyst (5-10 mol%) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the borane-dimethyl sulfide complex (BMS, 1.0-1.2 equivalents) to the catalyst solution and stir for 15 minutes.
-
Add a solution of 2-Ethyl-3-methyl-1-oxobutanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Quantitative Data for Analogous Asymmetric Reductions
| Ketone Substrate | Chiral Catalyst/Reagent | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | (R)-CBS Catalyst | BMS | THF | -78 | 95 | 97 (R) |
| 1-Tetralone | (S)-CBS Catalyst | BMS | THF | -78 | 92 | 95 (S) |
| Propiophenone | Noyori's Ru-BINAP catalyst | H₂ | Methanol | 25 | >99 | >99 (R) |
Potential Applications in Stereoselective Reactions
Chiral alcohols like this compound can be utilized in several types of stereoselective reactions, primarily by serving as a chiral auxiliary. The alcohol can be converted into a derivative, such as an ester or an ether, which then directs the stereochemical outcome of a subsequent reaction.
Logical Workflow for Application as a Chiral Auxiliary
Caption: Workflow for the synthesis and application of this compound as a chiral auxiliary.
A. Asymmetric Alkylation
By converting this compound into an ester with a prochiral carboxylic acid, the resulting chiral ester can undergo diastereoselective enolate alkylation. The steric bulk of the chiral auxiliary can effectively shield one face of the enolate, leading to preferential alkylation from the less hindered face.
Protocol 2: Diastereoselective Alkylation of a Chiral Ester
This protocol outlines a general procedure for the alkylation of an ester derived from a chiral alcohol.
Materials:
-
Chiral ester of a prochiral carboxylic acid (e.g., propanoic acid ester of (S)-2-Ethyl-3-methylbutan-1-ol)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of the chiral ester in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 equivalents) to the ester solution and stir for 30-60 minutes to form the enolate.
-
Add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated ester.
-
Determine the diastereomeric excess (de) of the product by NMR spectroscopy or chiral HPLC/GC analysis.
-
The chiral auxiliary can be recovered by hydrolysis or reduction of the ester.
Quantitative Data for Analogous Asymmetric Alkylations
The following table provides data for the diastereoselective alkylation of esters derived from other chiral alcohols.
| Chiral Alcohol Auxiliary | Carboxylic Acid Derivative | Alkylating Agent | Base | Diastereomeric Excess (de, %) |
| 8-Phenylmenthol | Propionate (B1217596) | Benzyl bromide | LDA | >95 |
| (R)-Pantolactone | Acetate | Methyl iodide | LHMDS | 90 |
| Evans Auxiliary (Oxazolidinone) | Propionyl | Ethyl iodide | NaHMDS | >98 |
B. Asymmetric Aldol (B89426) Reactions
Similar to alkylation, the enolate of a chiral ester derived from this compound can react with an aldehyde in a diastereoselective aldol reaction. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde.
Signaling Pathway of a Diastereoselective Aldol Reaction
Caption: A simplified diagram illustrating the key stages of a diastereoselective aldol reaction.
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes a general procedure for a diastereoselective aldol reaction using a chiral ester.
Materials:
-
Chiral ester of an acetate or propionate (derived from this compound)
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ester in anhydrous DCM and cool to -78 °C.
-
Add TiCl₄ (1.1 equivalents) dropwise and stir for 5 minutes.
-
Add DIPEA (1.2 equivalents) dropwise to form the titanium enolate and stir for 1 hour at -78 °C.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated NH₄Cl solution.
-
Warm to room temperature and separate the layers. Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the aldol adduct.
-
Determine the diastereomeric excess by NMR or chiral HPLC/GC analysis.
Quantitative Data for Analogous Diastereoselective Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Diastereomeric Ratio |
| Evans Auxiliary | Propionyl imide | Isobutyraldehyde | Bu₂BOTf | 99:1 |
| 8-Phenylmenthol | Acetate | Benzaldehyde | TiCl₄ | 90:10 |
| Oppolzer's Sultam | Acetyl sultam | Pivalaldehyde | TiCl₄ | >98:2 |
Conclusion
While direct, documented applications of this compound in stereoselective reactions are limited in publicly available literature, its structure as a chiral alcohol suggests its potential as a chiral auxiliary. The protocols and comparative data provided for analogous, well-established chiral auxiliaries offer a valuable starting point for researchers interested in exploring the utility of this compound in asymmetric synthesis. Further investigation into its effectiveness in inducing high levels of stereoselectivity is warranted and could expand the toolbox of chiral auxiliaries available to synthetic chemists. The successful application of this and other novel chiral building blocks is pivotal for the advancement of drug discovery and development.
Application Notes and Protocols for the Evaluation of 2-Ethyl-3-methylbutan-1-ol as a Novel Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of a desired enantiomer. This is of paramount importance in drug development, where the chirality of a molecule can dictate its pharmacological activity. While numerous chiral auxiliaries have been developed and are commercially available, the exploration of novel auxiliaries continues to be an active area of research.
Extensive literature searches have revealed a notable absence of published data on the specific application of 2-ethyl-3-methylbutan-1-ol as a chiral auxiliary. Consequently, this document provides a generalized framework and hypothetical protocols for the evaluation of this, or any novel chiral alcohol, as a potential chiral auxiliary. The methodologies described are based on well-established principles of asymmetric synthesis and serve as a guide for researchers seeking to explore new chiral directing groups.
The proposed evaluation of this compound as a chiral auxiliary will focus on its application in two key transformations: the diastereoselective alkylation of an ester enolate and a diastereoselective aldol (B89426) reaction. These reactions are fundamental in carbon-carbon bond formation and are commonly used to assess the efficacy of new chiral auxiliaries.
Section 1: Synthesis and Attachment of the Chiral Auxiliary
The first step in evaluating a new chiral auxiliary is its efficient attachment to a prochiral substrate. In the case of an alcohol auxiliary like this compound, this is typically achieved by forming an ester with a suitable carboxylic acid derivative.
Protocol 1: Synthesis of a Chiral Ester from (±)-2-Ethyl-3-methylbutan-1-ol and an Acyl Chloride
This protocol describes the general procedure for the esterification of this compound with an acyl chloride, such as propionyl chloride. This reaction forms the chiral ester that will be used in subsequent diastereoselective reactions.
Materials:
-
(±)-2-Ethyl-3-methylbutan-1-ol
-
Propionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297)
Procedure:
-
To a solution of (±)-2-ethyl-3-methylbutan-1-ol (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add propionyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired chiral ester.
Expected Outcome:
This procedure should yield the propionyl ester of this compound. The success of this step is crucial for the subsequent evaluation of the auxiliary's stereodirecting ability.
Section 2: Diastereoselective Alkylation of the Chiral Ester Enolate
A key test for a chiral auxiliary is its ability to direct the diastereoselective alkylation of an enolate. This protocol outlines a general procedure for this transformation.
Protocol 2: Diastereoselective Alkylation
Materials:
-
Chiral ester from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Alkylating agent (e.g., benzyl (B1604629) bromide or methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Dissolve the chiral ester (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq.) to the stirred solution and maintain the temperature at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq.) to the reaction mixture and stir at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or gas chromatography (GC).
Data Presentation:
The results of the diastereoselective alkylation should be summarized in a table to allow for easy comparison of the auxiliary's performance with different alkylating agents.
| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl Iodide | To be determined | To be determined |
| 2 | Benzyl Bromide | To be determined | To be determined |
| 3 | Allyl Bromide | To be determined | To be determined |
Section 3: Diastereoselective Aldol Reaction
The aldol reaction is another benchmark for assessing the stereocontrol imparted by a chiral auxiliary.
Protocol 3: Diastereoselective Aldol Reaction
Materials:
-
Chiral ester from Protocol 1
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Phosphate (B84403) buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the chiral ester (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq.) followed by the slow addition of diisopropylethylamine (1.2 eq.). Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.5 eq.) to the reaction mixture and continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio of the aldol adduct by ¹H NMR spectroscopy.
Data Presentation:
| Entry | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Isobutyraldehyde | To be determined | To be determined |
| 2 | Benzaldehyde | To be determined | To be determined |
| 3 | Acetaldehyde | To be determined | To be determined |
Section 4: Cleavage of the Chiral Auxiliary
A crucial aspect of a chiral auxiliary is its facile removal without racemization of the newly formed stereocenter, allowing for the recovery of the chiral product and the auxiliary.
Protocol 4: Hydrolytic Cleavage of the Chiral Ester
Materials:
-
Diastereomerically enriched ester from Protocol 2 or 3
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH)
Procedure:
-
Dissolve the chiral ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (e.g., 3-5 eq.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl (e.g., 1 M) to protonate the carboxylic acid.
-
Extract the chiral carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Determine the enantiomeric excess (ee) of the carboxylic acid product by chiral HPLC or by conversion to a diastereomeric derivative.
Visualizations
Workflow for Evaluating a Novel Chiral Auxiliary
Caption: General workflow for the evaluation of a novel chiral auxiliary.
Logical Relationship in Diastereoselective Enolate Alkylation
Application Notes and Protocols for the Derivatization of 2-Ethyl-3-methylbutan-1-ol for Analytical Purposes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylbutan-1-ol is a primary alcohol that, due to its polarity and relatively low volatility, can present challenges for direct analysis by gas chromatography (GC). Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for two common derivatization methods for this compound: silylation and esterification (specifically, acetylation) . These methods are broadly applicable for the analysis of this compound in various matrices for research, quality control, and drug development purposes.
Principle of Derivatization for Alcohols
Primary alcohols, such as this compound, contain a polar hydroxyl (-OH) group. This group can participate in hydrogen bonding, which increases the boiling point of the compound and can lead to poor peak shape (tailing) and reduced sensitivity in GC analysis. Derivatization replaces the active hydrogen of the hydroxyl group with a less polar functional group.
-
Silylation: Replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.
-
Acetylation: Replaces the active hydrogen with an acetyl group, forming an ester.
These modifications decrease the polarity and increase the volatility of the analyte, making it more amenable to GC analysis.
I. Silylation of this compound
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols. The process involves the reaction of the hydroxyl group with a silylating agent to form a less polar and more volatile trimethylsilyl (TMS) ether.
Experimental Protocol: Silylation
Materials:
-
This compound standard or sample extract
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL). If working with an extract, ensure the solvent is compatible with the silylation reagent and GC analysis. The sample must be free of water, as moisture can deactivate the silylating agent.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Heat the vial at 60-70°C for 30 minutes using a heating block or water bath.
-
-
Sample Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Workflow for Silylation of this compound
Caption: Workflow for the silylation of this compound.
Quantitative Data (Example)
The following table presents example data demonstrating the improvement in peak area and reduction in peak tailing for this compound after silylation.
| Analyte | Derivatization Method | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor |
| This compound | None (Direct Injection) | 8.52 | 150,000 | 2.1 |
| This compound TMS Ether | Silylation (BSTFA) | 7.15 | 1,200,000 | 1.1 |
II. Acetylation of this compound
Acetylation is another effective derivatization method for alcohols, converting them into their corresponding acetate (B1210297) esters. This is typically achieved by reacting the alcohol with an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst.
Experimental Protocol: Acetylation
Materials:
-
This compound standard or sample extract
-
Acetylating agent: Acetic anhydride
-
Catalyst: Anhydrous pyridine
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent. If the sample is not already in pyridine, the solvent should be evaporated and the residue reconstituted in pyridine.
-
Derivatization Reaction:
-
To 100 µL of the sample in pyridine, add 100 µL of acetic anhydride.
-
Securely cap the vial.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 50-60°C for 20 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS.
-
Inject 1 µL of the derivatized solution.
-
Workflow for Acetylation of this compound
Caption: Workflow for the acetylation of this compound.
Quantitative Data (Example)
The following table illustrates the expected improvement in analytical performance after acetylation.
| Analyte | Derivatization Method | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor |
| This compound | None (Direct Injection) | 8.52 | 150,000 | 2.1 |
| 2-Ethyl-3-methylbutyl acetate | Acetylation | 7.88 | 950,000 | 1.2 |
Logical Relationship: Derivatization for Improved GC Analysis
The following diagram illustrates the logical relationship between the properties of the underivatized alcohol and its derivatized forms, leading to improved analytical outcomes.
Caption: Logical flow from analyte properties to improved analysis via derivatization.
Conclusion
Derivatization of this compound via silylation or acetylation is a critical step for reliable and sensitive quantification by GC-MS. Both methods effectively reduce the polarity and increase the volatility of the analyte, leading to significant improvements in peak shape, sensitivity, and overall chromatographic performance. The choice between silylation and acetylation may depend on the specific sample matrix, potential interferences, and available reagents. The protocols provided herein offer robust starting points for method development and routine analysis in research and industrial settings.
Application Notes and Protocols: An Assessment of 2-Ethyl-3-methylbutan-1-ol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylbutan-1-ol is a primary alcohol with the chemical formula C7H16O. While a wide array of alcohols find utility as solvents in organic synthesis, the application of this compound in this capacity is not well-documented in publicly available literature. This document provides a comprehensive overview of its known physical and chemical properties and offers a critical assessment of its potential and limitations as a solvent in organic reactions. This analysis is intended to guide researchers in making informed decisions regarding solvent selection.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a potential solvent.
| Property | Value | Reference |
| Molecular Formula | C7H16O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| CAS Number | 32444-34-1 | [2][3] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| IUPAC Name | This compound | [2][3] |
Analysis of Solvent Potential
The suitability of a solvent for a particular organic reaction is determined by several factors, including its ability to dissolve reactants, its inertness under reaction conditions, its boiling point, and its polarity.
Limitations as a Solvent:
The primary structural feature of this compound that significantly limits its application as a solvent in many organic reactions is the presence of a hydroxyl (-OH) group . This functional group renders the molecule protic , meaning it can act as a hydrogen bond donor.
This characteristic is problematic for a large class of highly reactive and basic organometallic reagents, such as:
-
Grignard Reagents (R-MgX)
-
Organolithium Reagents (R-Li)
-
Lithium Aluminum Hydride (LiAlH4)
-
Sodium Hydride (NaH)
These reagents will readily react with the acidic proton of the hydroxyl group, leading to the decomposition of the reagent and the formation of an alkoxide. This side reaction not only consumes the expensive reagent but also prevents it from participating in the desired transformation.
References
Application Notes and Protocols: 2-Ethyl-3-methylbutan-1-ol in the Synthesis of Flavor and Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Ethyl-3-methylbutan-1-ol as a precursor in the synthesis of novel flavor and fragrance compounds. The primary route for converting this alcohol into aroma compounds is through esterification with various carboxylic acids. This document outlines the general principles, a detailed experimental protocol for a representative esterification reaction, and expected sensory outcomes based on the selection of the acid moiety.
Introduction to this compound in Flavor & Fragrance Synthesis
This compound is a branched-chain saturated alcohol that can serve as a valuable building block in the synthesis of new flavor and fragrance ingredients.[1][2][3] The structural complexity of this alcohol, featuring ethyl and methyl branching, can lead to the creation of unique esters with potentially interesting and novel organoleptic properties. The most common and direct method for synthesizing flavor and fragrance compounds from an alcohol is through esterification with a carboxylic acid, a reaction catalyzed by a strong acid.[1][4] The resulting esters often possess characteristic fruity, floral, or sweet aromas.[5][6][7]
Synthesis of Flavor Esters via Fischer Esterification
The reaction of this compound with a selected carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid, yields the corresponding ester and water.[1][4][8] This reversible reaction, known as Fischer esterification, is driven towards the product side by either removing water as it is formed or by using an excess of one of the reactants.[4][8] The general reaction is depicted below:
Caption: General Fischer Esterification Reaction.
The sensory profile of the resulting ester is primarily determined by the chain length and structure of the carboxylic acid used. Shorter chain acids tend to produce esters with more volatile and fruity notes, while longer chain acids can impart waxy or fatty notes.
Data Presentation: Potential 2-Ethyl-3-methylbutyl Esters
The following table summarizes the expected aroma profiles of various hypothetical esters synthesized from this compound and a selection of carboxylic acids. These predictions are based on established structure-activity relationships in flavor chemistry.[7]
| Carboxylic Acid | Resulting Ester Name | Predicted Aroma Profile | Potential Application |
| Acetic Acid | 2-Ethyl-3-methylbutyl acetate (B1210297) | Fruity, pear, sweet, slightly green | Top note in fruit and floral fragrances |
| Propionic Acid | 2-Ethyl-3-methylbutyl propionate | Fruity, rum-like, sweet | Modifier in fruity and gourmand flavors |
| Butyric Acid | 2-Ethyl-3-methylbutyl butyrate | Tropical fruit, pineapple, cheesy | Powerful fruity note for exotic blends |
| Isovaleric Acid | 2-Ethyl-3-methylbutyl isovalerate | Apple, berry, sweet, slightly cheesy | Component for apple and berry flavors |
| Hexanoic Acid | 2-Ethyl-3-methylbutyl hexanoate | Fruity, waxy, pineapple, slightly fatty | Mid-note in fruit compositions |
| Benzoic Acid | 2-Ethyl-3-methylbutyl benzoate | Balsamic, slightly fruity, almond | Fixative and modifier in floral fragrances |
Experimental Protocols
This section provides a detailed, representative methodology for the synthesis of a novel flavor ester, 2-Ethyl-3-methylbutyl acetate.
4.1. Synthesis of 2-Ethyl-3-methylbutyl Acetate
This protocol details the laboratory-scale synthesis of 2-Ethyl-3-methylbutyl acetate via Fischer esterification.
Materials:
-
This compound (1.0 mol)
-
Glacial Acetic Acid (1.2 mol)
-
Concentrated Sulfuric Acid (0.1 mol)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound and glacial acetic acid.
-
Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours.[4][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
50 mL of deionized water
-
50 mL of saturated sodium bicarbonate solution (to neutralize excess acid; caution, CO2 evolution)[10]
-
50 mL of deionized water
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield the final product.
4.2. Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for Ester Synthesis and Purification.
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Organic solvents are flammable; ensure no ignition sources are present during the experiment.
-
The neutralization step with sodium bicarbonate can produce gas; vent the separatory funnel frequently to release pressure.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Conclusion
This compound presents a promising scaffold for the development of novel flavor and fragrance esters. Through standard esterification protocols, a wide variety of aroma compounds with diverse sensory characteristics can be synthesized. The information and protocols provided herein serve as a foundational guide for researchers to explore the potential of this unique branched-chain alcohol in the creation of new and impactful flavor and fragrance ingredients. Further research into the specific sensory properties and performance of these novel esters is warranted.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragrance material review on 2-ethyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. jeneilbiotech.com [jeneilbiotech.com]
- 7. fraterworks.com [fraterworks.com]
- 8. molelady.com [molelady.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-3-methylbutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-Ethyl-3-methylbutan-1-ol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Grignard Synthesis from an Aldehyde
The reaction of a Grignard reagent with an aldehyde is a primary method for forming the carbon-carbon bond and installing the hydroxyl group in this compound. A plausible route is the reaction of sec-butylmagnesium halide with propionaldehyde (B47417).
Issue 1: Grignard Reaction Fails to Initiate
| Observation | Potential Cause | Troubleshooting & Optimization |
| No bubbling or heat evolution after adding a portion of the alkyl halide to the magnesium turnings. | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings prevents the reaction. 2. Presence of Moisture: Trace amounts of water in glassware or solvents will quench the Grignard reagent. | 1. Activate Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be added to initiate the reaction. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen). Use anhydrous solvents, such as freshly distilled diethyl ether or tetrahydrofuran (B95107) (THF). |
Issue 2: Low Yield of this compound
| Observation | Potential Cause | Troubleshooting & Optimization |
| The isolated yield of the desired alcohol is significantly lower than expected. | 1. Wurtz Coupling: The Grignard reagent reacts with the unreacted alkyl halide, leading to the formation of a dimer (e.g., 3,4-dimethylhexane (B165660) from sec-butyl halide). 2. Enolization of the Aldehyde: The Grignard reagent acts as a base and deprotonates the α-carbon of the aldehyde, leading to the formation of an enolate and consumption of the starting materials. | 1. Slow Addition: Add the alkyl halide solution to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the alkyl halide. 2. Maintain Low Temperature: Keep the reaction temperature low during the addition of the aldehyde to the Grignard reagent to favor nucleophilic addition over enolization. |
Method 2: Reduction of 2-Ethyl-3-methylbutanoic Acid
The reduction of the corresponding carboxylic acid or its ester derivative using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is another viable synthetic route.
Issue 1: Incomplete Reduction of the Carboxylic Acid/Ester
| Observation | Potential Cause | Troubleshooting & Optimization |
| Presence of starting material (carboxylic acid or ester) in the crude product after workup. | 1. Insufficient Reducing Agent: The amount of LiAlH₄ was not enough to fully reduce the starting material. 2. Deactivation of LiAlH₄: The reducing agent was deactivated by moisture or other reactive impurities. | 1. Use Sufficient LiAlH₄: Typically, an excess of LiAlH₄ is used. Ensure accurate calculation of the required amount. 2. Strict Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Issue 2: Hazardous Reaction During Workup
| Observation | Potential Cause | Troubleshooting & Optimization |
| Vigorous, uncontrolled evolution of gas and heat upon addition of water or acid to quench the reaction. | Rapid reaction of excess LiAlH₄ with protic solvents. | Controlled Quenching: Cool the reaction mixture in an ice bath before slowly and carefully adding a quenching agent. A common and safer procedure is the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Grignard synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. Diethyl ether has a lower boiling point, which can help in controlling the reaction temperature, while THF can better solvate the Grignard reagent.
Q2: I observe a significant amount of a high-boiling side product in my Grignard reaction. What could it be?
A2: A likely high-boiling side product is the Wurtz coupling product. For example, if you are using sec-butyl bromide to prepare the Grignard reagent, the coupling product would be 3,4-dimethylhexane. To minimize this, ensure slow addition of the alkyl halide to the magnesium.
Q3: Can I use sodium borohydride (B1222165) (NaBH₄) to reduce 2-Ethyl-3-methylbutanoic acid?
A3: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or their esters.[1] You need a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Q4: How can I purify the final this compound product?
A4: The primary method for purifying this compound is fractional distillation. Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition. Column chromatography can also be used for smaller scale purifications.
Q5: My LiAlH₄ reduction is complete, but I have a gelatinous precipitate after workup that is difficult to filter. What can I do?
A5: The formation of aluminum salts during the workup of LiAlH₄ reactions can lead to a gelatinous precipitate. To obtain a more granular and easily filterable solid, the Fieser workup is recommended. This involves the careful, sequential addition of water, 15% aqueous sodium hydroxide, and then more water to the reaction mixture.
Data Presentation
Table 1: Comparison of Hypothetical Synthesis Routes for this compound
| Parameter | Method 1: Grignard Synthesis | Method 2: LiAlH₄ Reduction |
| Starting Materials | sec-Butylmagnesium halide, Propionaldehyde | 2-Ethyl-3-methylbutanoic acid |
| Reagent | Magnesium, sec-Butyl halide | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Yield | 60-75% | 85-95% |
| Key Side Products | 3,4-Dimethylhexane (Wurtz coupling), Unreacted starting materials | None (if reduction is complete) |
| Purity before Purification | 65-80% | >90% |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a hypothetical procedure for the synthesis of this compound from sec-butyl bromide and propionaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
sec-Butyl bromide
-
Propionaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by bubbling and a color change.
-
Once the reaction has started, add the remaining sec-butyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Propionaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propionaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Synthesis of this compound via LiAlH₄ Reduction
This protocol outlines a hypothetical procedure for the reduction of 2-Ethyl-3-methylbutanoic acid.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
2-Ethyl-3-methylbutanoic acid
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-Ethyl-3-methylbutanoic acid in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C.
-
Carefully and sequentially add water, 15% aqueous sodium hydroxide solution, and then more water.
-
Stir the mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
Filter the solid and wash with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Mandatory Visualization
Caption: Workflow for the Grignard Synthesis of this compound.
Caption: Workflow for the LiAlH₄ Reduction of 2-Ethyl-3-methylbutanoic Acid.
References
optimizing reaction conditions for 2-Ethyl-3-methylbutan-1-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-3-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and versatile laboratory-scale synthesis of this compound is through the Grignard reaction.[1] Alternative methods include the reduction of 2-ethyl-3-methylbutanoic acid or its corresponding ester, and the hydroformylation of a suitable alkene followed by reduction.
Q2: Which Grignard reagent and carbonyl compound are used to synthesize this compound?
A2: The synthesis involves the reaction of ethylmagnesium bromide (Grignard reagent) with isobutyraldehyde (B47883) (2-methylpropanal).[2] The ethyl group from the Grignard reagent adds to the carbonyl carbon of isobutyraldehyde, forming the desired primary alcohol after an acidic workup.
Q3: What is the expected boiling point of this compound?
A3: The boiling point of the related aldehyde, 2-ethyl-3-methylbutanal, is reported to be between 138-140°C.[3] The boiling point of the alcohol, this compound, is expected to be slightly higher due to hydrogen bonding and is crucial for purification by distillation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the Grignard reaction.
Problem 1: Low or No Yield of this compound in Grignard Synthesis
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF). Handle reagents under an inert atmosphere (nitrogen or argon). | Grignard reagents are highly reactive towards protic sources like water, which will quench the reagent and prevent it from reacting with the aldehyde.[4] |
| Inactive Magnesium | Use fresh magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also initiate the reaction. | A layer of magnesium oxide on the surface of the magnesium can prevent the reaction with the ethyl halide from starting. |
| Low Reaction Temperature | While the addition of the Grignard reagent to the aldehyde is typically done at a low temperature (e.g., 0°C) to control the exothermic reaction, the formation of the Grignard reagent itself may require gentle warming to initiate. | The initiation of Grignard reagent formation can be slow and may require a small amount of heat to overcome the activation energy. |
| Impure Reagents | Use freshly distilled isobutyraldehyde. Ensure the ethyl halide is pure and dry. | Impurities in the starting materials can lead to side reactions or inhibit the desired reaction. |
Problem 2: Formation of Significant Side Products
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Wurtz Coupling Product (Butane) | Reaction of ethylmagnesium bromide with unreacted ethyl bromide. | Add the ethyl bromide slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. |
| Enolization of Isobutyraldehyde | The Grignard reagent acts as a base and removes an alpha-proton from isobutyraldehyde, forming an enolate. | Perform the addition of the Grignard reagent to the aldehyde at a low temperature (e.g., -78°C to 0°C) to favor nucleophilic addition over deprotonation. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time or temperature. | Allow the reaction to stir for an adequate amount of time after the addition of the Grignard reagent. The reaction can be gently warmed to room temperature to ensure completion. |
Data Presentation
The following table summarizes typical reaction conditions for the Grignard synthesis of a primary alcohol, which can be adapted for the synthesis of this compound. Please note that optimal conditions should be determined empirically.
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Diethyl Ether | Anhydrous ether or THF is essential to stabilize the Grignard reagent. THF can sometimes lead to higher yields due to its better solvating properties. |
| Temperature (Grignard Formation) | Reflux | Room Temperature | 40°C | Gentle heating is often required to initiate the reaction. |
| Temperature (Aldehyde Addition) | 0°C | -20°C | 0°C | Low temperature is crucial to control the exothermicity of the reaction and minimize side reactions like enolization. |
| Reaction Time (Aldehyde Addition) | 1-2 hours | 2-3 hours | 1 hour | Sufficient time must be allowed for the reaction to go to completion. |
| Work-up | Saturated NH4Cl (aq) | 1 M HCl (aq) | Saturated NH4Cl (aq) | A mild acidic workup protonates the alkoxide to form the alcohol and quenches any unreacted Grignard reagent. |
Experimental Protocols
Grignard Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Isobutyraldehyde (2-methylpropanal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle exotherm), add a crystal of iodine and gently warm the flask.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation.
Reduction of 2-Ethyl-3-methylbutanoic Acid
Materials:
-
2-Ethyl-3-methylbutanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Carefully add lithium aluminum hydride (a slight excess) to anhydrous diethyl ether in the flask.
-
Dissolve 2-ethyl-3-methylbutanoic acid in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude alcohol.
-
Purify by distillation.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Reactions of 2-Ethyl-3-methylbutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-3-methylbutan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: As a primary alcohol, this compound is commonly used in several fundamental organic reactions, including:
-
Dehydration to form alkenes.
-
Oxidation to form an aldehyde or a carboxylic acid.
-
Fischer Esterification to form an ester.
-
Williamson Ether Synthesis to form an ether.
Each of these reactions has the potential to generate side products, which are addressed in the troubleshooting guides below.
Q2: How can I purify this compound before use?
A2: If the purity of your starting material is a concern, distillation is the most common method for purifying this compound. Due to its relatively high boiling point, vacuum distillation is recommended to prevent decomposition. Always check the purity of the distilled product by methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with your reaction.
Troubleshooting Guides
Acid-Catalyzed Dehydration
Problem: I performed an acid-catalyzed dehydration of this compound and obtained a mixture of alkene products instead of a single, pure product. How can I identify the products and favor the formation of the desired alkene?
Answer:
The acid-catalyzed dehydration of this compound proceeds through a carbocation intermediate, which is prone to rearrangement. This often leads to a mixture of alkene isomers.
Common Side Products:
The initial protonation of the alcohol and loss of water forms a primary carbocation. This is highly unstable and will immediately rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.[1][2][3] This rearrangement is the primary reason for the formation of multiple products. The expected major and minor alkene products are formed from the deprotonation of the different carbocation intermediates.
Expected Alkene Products from Dehydration of this compound:
| Product Name | Structure | Formation Pathway | Expected Yield |
| 2-Ethyl-3-methylbut-1-ene | CH2=C(CH2CH3)CH(CH3)2 | From the unrearranged (or rapidly rearranged) carbocation. | Minor |
| 3,4-Dimethylpent-2-ene | CH3CH=C(CH3)CH(CH3)2 | From a rearranged tertiary carbocation (via hydride shift). | Major (Zaitsev's Rule) |
| 2,3-Dimethylpent-2-ene | CH3C(CH3)=C(CH3)CH2CH3 | From a rearranged tertiary carbocation (via methyl shift). | Possible |
| 3,4-Dimethylpent-1-ene | CH2=CHCH(CH3)CH(CH3)2 | From a rearranged secondary carbocation. | Minor |
Troubleshooting and Control:
-
Product Identification: The most effective way to identify and quantify the different alkene products is through Gas Chromatography-Mass Spectrometry (GC-MS). 1H NMR spectroscopy can also be used to identify the different types of vinylic and allylic protons in the product mixture.
-
Favoring the Major Product: According to Zaitsev's rule, the most substituted alkene is generally the most stable and therefore the major product.[4] To favor the formation of the thermodynamically controlled product (3,4-Dimethylpent-2-ene), ensure the reaction reaches equilibrium by using a sufficiently long reaction time and an appropriate temperature.
-
Alternative Reagents: To avoid carbocation rearrangements and achieve more selective dehydration, consider using alternative reagents such as phosphorus oxychloride (POCl₃) in pyridine, which proceeds through an E2 mechanism.[5]
Experimental Protocol: Acid-Catalyzed Dehydration
-
Place this compound in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture to the appropriate temperature (typically 100-140°C for a primary alcohol) and distill the resulting alkenes as they are formed.[5]
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Analyze the product mixture by GC-MS to determine the composition of alkene isomers.
Reaction Pathway Diagram:
Oxidation Reactions
Problem: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting the carboxylic acid as a side product, or the reaction is not going to completion.
Answer:
The product of the oxidation of this compound depends heavily on the choice of oxidizing agent and the reaction conditions.
Common Side Products and Issues:
-
Over-oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) will readily oxidize a primary alcohol to a carboxylic acid.[6][7] If you are using a milder reagent like Pyridinium Chlorochromate (PCC) and still observing over-oxidation, it is likely due to the presence of water in your reaction mixture.[8]
-
Incomplete Reaction: A lack of complete conversion to the desired product could be due to insufficient oxidizing agent, low reaction temperature, or deactivation of the reagent.
Troubleshooting and Control:
-
For Aldehyde Synthesis (Mild Oxidation):
-
Reagent Choice: Use a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[9][10]
-
Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions to prevent the formation of the hydrate (B1144303) intermediate, which can be further oxidized to the carboxylic acid.[8][11] Use anhydrous solvents and consider adding molecular sieves to the reaction mixture.
-
-
For Carboxylic Acid Synthesis (Strong Oxidation):
-
Reagent Choice: Use a strong oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone).
-
Reaction Conditions: These reactions are typically run in aqueous conditions to facilitate the formation of the carboxylic acid.
-
Experimental Protocol: PCC Oxidation to 2-Ethyl-3-methylbutanal
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add Pyridinium Chlorochromate (PCC) (1.2-1.5 equivalents) and Celite® or powdered molecular sieves at 0°C.[11][12]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of silica (B1680970) gel or Celite® to remove the chromium byproducts, washing the pad with additional CH₂Cl₂.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by distillation or column chromatography if necessary.
Oxidation Pathways Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. francis-press.com [francis-press.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Ethyl-3-methylbutan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Ethyl-3-methylbutan-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound, a primary alcohol, is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, specifically sec-butylmagnesium halide, with formaldehyde (B43269). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.[2][3]
Q2: Why are anhydrous conditions so critical for a successful Grignard synthesis?
A2: Grignard reagents are extremely strong bases and will react with any compound that has an acidic proton, such as water.[4] This "quenching" reaction consumes the Grignard reagent by converting it to an alkane (in this case, butane), rendering it unable to react with the intended formaldehyde electrophile. This will significantly lower or completely inhibit the formation of the desired alcohol product. Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous.
Q3: Which solvent is preferred for this Grignard reaction, diethyl ether or tetrahydrofuran (B95107) (THF)?
A3: Both diethyl ether and THF are suitable solvents for Grignard reactions as their lone pair electrons can solvate and stabilize the magnesium center. THF is sometimes preferred as it can better stabilize the Grignard reagent. The choice may also depend on the desired reaction temperature, as THF has a higher boiling point than diethyl ether.
Q4: How can I confirm that my Grignard reagent has formed successfully before adding the formaldehyde?
A4: Several visual cues indicate the successful initiation and formation of the Grignard reagent. These include the appearance of bubbling on the surface of the magnesium turnings, a noticeable warming of the reaction flask (the reaction is exothermic), and the reaction mixture turning cloudy and grey or brown. If a crystal of iodine is used as an activator, its characteristic purple/brown color will fade upon initiation.
Q5: What are the primary side reactions that can lower the yield of this compound?
A5: The primary side reactions include:
-
Quenching of the Grignard reagent: As mentioned, this occurs in the presence of moisture or other acidic protons.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide (2-bromobutane) to form a dimer (3,4-dimethylhexane). Adding the alkyl halide slowly to the magnesium turnings can minimize this.
-
Reaction with atmospheric oxygen: Grignard reagents can react with oxygen to form hydroperoxides, which can be reduced to the corresponding alcohol. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no bubbling, no heat) | 1. Inactive magnesium surface (oxide layer).2. Wet glassware or solvent.3. Impure alkyl halide. | 1. Activate magnesium by crushing it in a mortar and pestle before use, or add a small crystal of iodine to the reaction flask.2. Flame-dry all glassware under vacuum or in a stream of inert gas. Use anhydrous solvents.3. Purify the 2-bromobutane (B33332) by distillation. |
| Low yield of this compound | 1. Grignard reagent was quenched by moisture.2. Incomplete reaction.3. Significant side reactions (e.g., Wurtz coupling).4. Loss of product during workup and purification. | 1. Ensure all aspects of the experiment are conducted under strictly anhydrous conditions.2. Allow sufficient reaction time for both the Grignard formation and its reaction with formaldehyde. Consider gentle heating if the reaction is sluggish.3. Add the 2-bromobutane solution dropwise to the magnesium to maintain a low concentration and minimize coupling.4. Perform extractions carefully and ensure the final product is not lost during solvent removal or distillation. |
| Presence of a significant amount of butane (B89635) in the product mixture | The Grignard reagent was quenched by an acidic proton source (likely water). | Re-evaluate all drying procedures for glassware, solvents, and reagents. Ensure the entire reaction is conducted under a positive pressure of a dry, inert gas (nitrogen or argon). |
| Presence of 3,4-dimethylhexane (B165660) as a major byproduct | Wurtz coupling reaction occurred between the Grignard reagent and the starting alkyl halide. | Slow, dropwise addition of the alkyl halide to the magnesium suspension is critical. This keeps the concentration of the alkyl halide low, favoring the formation of the Grignard reagent over the coupling side reaction. |
Impact of Reaction Parameters on Yield (Illustrative)
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. Note that these are general trends for Grignard reactions and optimal conditions should be determined empirically.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Purity of 2-Bromobutane | High (>99%) | High | Minimizes side reactions and ensures efficient conversion to the Grignard reagent. |
| Low (<95%) | Low | Impurities (e.g., water, butanol) can quench the Grignard reagent. | |
| Solvent | Anhydrous Diethyl Ether/THF | High | Essential for the formation and stability of the Grignard reagent. |
| Technical Grade Ether/THF | Very Low | Presence of water will destroy the Grignard reagent. | |
| Reaction Temperature (Grignard Formation) | Gentle Reflux | High | Provides sufficient energy to initiate and sustain the reaction without excessive solvent loss. |
| Room Temperature | Moderate to Low | Reaction may be slow or fail to go to completion. | |
| Reaction Temperature (Addition of Formaldehyde) | 0 °C to Room Temp | High | The reaction is exothermic; maintaining a controlled temperature prevents potential side reactions. |
| High Temperature | Low | May promote side reactions and polymerization of formaldehyde. | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture. |
| Air | Low | Oxygen and water will degrade the Grignard reagent, significantly reducing the yield. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-bromobutane and paraformaldehyde (as a source of formaldehyde).
Materials and Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
2-Bromobutane
-
Paraformaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent (sec-butylmagnesium bromide):
-
All glassware must be flame-dried under a stream of dry nitrogen or argon.
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in 30 mL of anhydrous diethyl ether.
-
Add a small portion (~2-3 mL) of the 2-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If not, gently warm the flask with a heat gun.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The solution should appear grayish and cloudy.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In a separate flask, heat paraformaldehyde under a nitrogen atmosphere to generate gaseous formaldehyde, and pass this gas through the Grignard solution via a delivery tube. Alternatively, and more practically in a standard lab setting, prepare a suspension of dry paraformaldehyde (1.2 equivalents) in 50 mL of anhydrous diethyl ether and add it slowly to the Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. This will hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
-
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 2-Ethyl-3-methylbutan-1-ol
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Ethyl-3-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulty arises from the presence of structural isomers (other C7 alcohols) which often have very similar physical properties, particularly boiling points. This makes separation by standard distillation challenging. Stereoisomers (enantiomers), if present from the synthesis, will have identical boiling points and cannot be separated by distillation.
Q2: What are the most common impurities found in crude this compound?
Common impurities typically include:
-
Structural Isomers: Other C7 alcohols with similar branching, such as 2,3-dimethylpentan-1-ol, 2-ethylpentan-1-ol, and 3,4-dimethylpentan-1-ol.[1][2][3]
-
Unreacted Starting Materials: Depending on the synthetic route, these could include aldehydes, ketones, or organometallic reagents.
-
Solvent Residues: Solvents used in the reaction or workup (e.g., ether, THF, ethanol).
-
Byproducts: Products from side reactions that occurred during the synthesis.
Q3: Why is simple distillation often insufficient for purifying this alcohol?
Simple distillation is effective for separating compounds with significantly different boiling points, such as removing a non-volatile impurity from a volatile liquid.[4] However, it cannot effectively separate liquids with close boiling points, which is the case for this compound and its structural isomers.[4] For such mixtures, fractional distillation is required.
Q4: What are the recommended methods for purifying this compound to high purity?
For achieving high purity, the following methods are recommended, often in combination:
-
High-Efficiency Fractional Distillation: To separate from isomers with different boiling points.
-
Preparative Gas Chromatography (GC): An effective technique for separating volatile compounds with very close boiling points.[5][6]
-
Purification via Derivatization: Converting the alcohol into an ester or another derivative can alter its physical properties, potentially making separation of the derivatives easier. The purified derivative is then converted back to the alcohol.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Broad boiling point range during distillation. | Presence of multiple components with close boiling points (likely isomers). | 1. Improve Fractional Distillation Setup: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. 2. Slow the Distillation Rate: Heat the mixture slowly and maintain a low, steady distillation rate to allow for better equilibrium between the liquid and vapor phases in the column. |
| GC analysis of the "purified" product still shows multiple peaks. | Co-eluting isomers that were not separated by fractional distillation due to very similar boiling points. | 1. Optimize GC Method: Use a longer GC column or a column with a different stationary phase (e.g., a more polar column) to improve resolution.[8] 2. Use Preparative GC: For small to medium scales, preparative GC is highly effective for isolating individual isomers.[5][6] 3. Consider Derivatization: Convert the alcohol mixture to esters. The resulting esters may have more distinct boiling points or chromatographic retention times, allowing for easier separation. |
| How do I remove non-volatile impurities (e.g., salts, catalyst residues)? | Impurities that do not vaporize under the distillation conditions. | Simple Distillation: This is the ideal method. The this compound will distill over, leaving the non-volatile impurities behind in the distillation flask.[4] |
| How can I separate the enantiomers, (2R)- and (2S)-2-Ethyl-3-methylbutan-1-ol? | Enantiomers have identical physical properties (boiling point, solubility, etc.) in a non-chiral environment. | 1. Chiral Chromatography: Use a chiral stationary phase in either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). 2. Derivatization with a Chiral Resolving Agent: React the alcohol with a pure chiral acid to form diastereomeric esters. Diastereomers have different physical properties and can often be separated by standard methods like fractional crystallization or column chromatography. The separated ester is then hydrolyzed to yield the pure enantiomer of the alcohol. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆O[9] |
| Molecular Weight | 116.20 g/mol [9] |
| Boiling Point | ~160-165 °C (estimated range, specific data not available) |
| CAS Number | 32444-34-1[9] |
Table 2: Boiling Points of this compound and Potential Isomeric Impurities
This table highlights the primary purification challenge: the close boiling points of structural isomers.
| Compound | Structure | Boiling Point (°C) |
| This compound | CH₃CH(CH₃)CH(CH₂CH₃)CH₂OH | ~160-165 (est.) |
| 2-Ethylpentan-1-ol | CH₃(CH₂)₂CH(CH₂CH₃)CH₂OH | 166[2][10] |
| 2,3-Dimethylpentan-1-ol | CH₃CH₂CH(CH₃)CH(CH₃)CH₂OH | 155-156[1] |
| 3,4-Dimethylpentan-1-ol | CH₃CH(CH₃)CH(CH₃)CH₂CH₂OH | No reliable data found[3][4] |
| 4,4-Dimethylpentan-1-ol | (CH₃)₃CCH₂CH₂CH₂OH | 146.6 - 160[11][12] |
| Heptan-1-ol | CH₃(CH₂)₅CH₂OH | 176[13] |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed to separate components with small differences in boiling points.
1. Apparatus Setup:
-
Assemble a distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 30-50 cm Vigreux column or a column packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
2. Procedure:
-
Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising slowly through the fractionating column.
-
Monitor the temperature at the distillation head. It will rise and then stabilize at the boiling point of the most volatile component.
-
Collect the initial distillate (forerun) in a separate flask until the head temperature is stable. This fraction typically contains lower-boiling impurities.
-
Once the temperature is stable at or near the expected boiling point of the target compound, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow, steady distillation rate (e.g., 1-2 drops per second). If the temperature fluctuates or rises significantly, it indicates the presence of another component. Collect this as an intermediate fraction.
-
Stop the distillation when the temperature either drops (indicating the desired product is depleted) or rises sharply (indicating a higher-boiling impurity is beginning to distill), or when a small amount of residue remains in the flask.
-
Analyze all collected fractions by GC to determine their purity.
Protocol 2: Purification via Derivatization to an Ester
This method alters the molecule's properties to facilitate separation.
1. Ester Formation (Acylation):
-
In a fume hood, dissolve the crude alcohol mixture in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine) in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add an acylating agent, such as benzoyl chloride or p-nitrobenzoyl chloride (1.1 equivalents). The use of an acid scavenger like pyridine (B92270) or triethylamine (B128534) may be necessary if not used as the solvent.[7]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Perform an aqueous workup to remove excess reagents and byproducts. Typically, this involves washing with dilute acid (e.g., 1M HCl), then a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester mixture.
2. Purification of the Ester:
-
The resulting ester derivatives will have significantly different physical properties (higher boiling points, may be solids) from the parent alcohols.
-
Purify the ester mixture using either:
-
Fractional Distillation (under vacuum): Due to the higher molecular weight, vacuum distillation is often required to prevent decomposition.
-
Recrystallization: If the ester is a solid, this is an excellent method for achieving high purity.
-
Column Chromatography: Separate the esters on a silica (B1680970) gel column.
-
3. Hydrolysis of the Purified Ester:
-
Reflux the purified ester in a solution of sodium hydroxide (B78521) or potassium hydroxide in aqueous ethanol (B145695) or methanol (B129727) to saponify the ester.[14]
-
After the reaction is complete, cool the mixture and perform a workup.
-
Neutralize the mixture with acid and extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract, dry it, and remove the solvent.
-
A final simple distillation of the resulting alcohol will yield the highly purified product.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification based on GC analysis.
References
- 1. 2,3-Dimethyl-1-pentanol | C7H16O | CID 25006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-1-pentanol [stenutz.eu]
- 3. 3,4-Dimethyl-1-pentanol | C7H16O | CID 110906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3,4-Dimethylpentanol | C7H16O | CID 21118715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. purdue.edu [purdue.edu]
- 6. odinity.com [odinity.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns [sigmaaldrich.com]
- 9. 3-Methyl-2-ethyl-1-butanol | C7H16O | CID 298856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-ETHYL-1-PENTANOL | 27522-11-8 [chemicalbook.com]
- 11. 4,4-dimethylpentan-1-ol | 3121-79-7 [chemnet.com]
- 12. 4,4-dimethylpentan-1-ol [stenutz.eu]
- 13. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Alcohols to Esters - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stereocontrol in Reactions with 2-Ethyl-3-methylbutan-1-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Ethyl-3-methylbutan-1-ol as a chiral auxiliary for stereocontrol in chemical reactions.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in Alkylation of Chiral Esters
Question: I am performing an alkylation on an ester derived from this compound and am observing a low diastereomeric excess (d.e.). What are the potential causes and how can I improve the stereoselectivity?
Answer:
Low diastereoselectivity in the alkylation of chiral esters is a common issue that can often be addressed by carefully adjusting reaction parameters. The bulky nature of the 2-Ethyl-3-methylbutyl group should provide good facial shielding of the enolate, but several factors can undermine this.
Potential Causes and Solutions:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can significantly impact the direction of alkylation. The formation of a mixture of enolate geometries will likely lead to a mixture of diastereomers.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. For potentially forming a specific enolate, consider sterically hindered bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). The rate of deprotonation versus equilibration can be influenced by the base.
-
Solvent Effects: The solvent can influence enolate geometry. Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are generally preferred.
-
Additives: Additives like hexamethylphosphoramide (B148902) (HMPA) can alter aggregation states of lithium enolates, which may influence stereoselectivity. Use with caution and screen its effect.
-
-
-
Reaction Temperature: Temperature plays a crucial role in controlling the selectivity of the reaction.
-
Troubleshooting:
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., -78 °C or -100 °C) can enhance selectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.
-
-
-
Electrophile Reactivity: A highly reactive electrophile may react indiscriminately with both faces of the enolate.
-
Troubleshooting:
-
Choice of Electrophile: If possible, consider using a less reactive electrophile. For example, switching from an alkyl iodide to an alkyl bromide or chloride might improve selectivity.
-
-
Illustrative Data on Alkylation of a Chiral Ester:
| Entry | Base | Solvent | Temperature (°C) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | LDA | THF | -78 | Benzyl Bromide | 85:15 | 90 |
| 2 | LDA | THF | -40 | Benzyl Bromide | 70:30 | 92 |
| 3 | LHMDS | Toluene | -78 | Benzyl Bromide | 90:10 | 85 |
| 4 | LDA | THF | -78 | Methyl Iodide | 80:20 | 95 |
Troubleshooting Workflow for Poor Diastereoselectivity:
Caption: Troubleshooting decision tree for low diastereoselectivity.
Issue 2: Low Yield in Stereoselective Reactions
Question: My stereoselective reaction is proceeding with good diastereoselectivity, but the overall yield is low. What could be the reasons?
Answer:
Low yields in stereoselective reactions can stem from several factors, often related to reaction conditions or reagent stability.
Potential Causes and Solutions:
-
Incomplete Deprotonation: If the base is not strong enough or if there are acidic impurities, the enolate may not be formed completely.
-
Troubleshooting:
-
Titrate the Base: Ensure the concentration of your organolithium base is accurate by titration.
-
Check for Moisture: Rigorously dry all glassware and solvents. Traces of water will quench the base and the enolate.
-
Increase Equivalents of Base: A slight excess of the base (e.g., 1.1 equivalents) can sometimes compensate for minor impurities.
-
-
-
Enolate Instability: The formed enolate might be unstable and decompose over time, especially at higher temperatures.
-
Troubleshooting:
-
Keep it Cold: Maintain a low temperature throughout the enolate formation and subsequent reaction.
-
Immediate Use: Use the generated enolate immediately in the next step.
-
-
-
Side Reactions: The electrophile or the product might be undergoing side reactions under the reaction conditions.
-
Troubleshooting:
-
Reaction Monitoring: Use techniques like TLC or in-situ IR to monitor the reaction progress and identify the formation of byproducts.
-
Quenching Conditions: The method of quenching the reaction can be important. Ensure that the quenching agent is appropriate and added at a low temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I attach the this compound chiral auxiliary to my substrate?
A1: The most common method is through an esterification reaction. You can react your carboxylic acid with this compound under standard esterification conditions, such as Fischer esterification (acid catalysis) or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Q2: What is the expected stereochemical outcome when using an ester of this compound as a chiral auxiliary?
A2: The stereochemical outcome is generally predicted by established models for chiral auxiliaries, where the bulky 2-Ethyl-3-methylbutyl group blocks one face of the enolate. The approach of the electrophile is directed to the less hindered face. The exact stereochemistry of the major product will depend on the enolate geometry and the specific reaction conditions.
Q3: How can the this compound auxiliary be removed after the reaction?
A3: The ester linkage can be cleaved under various conditions to release the chiral product and recover the auxiliary. Common methods include:
-
Saponification: Hydrolysis with a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
-
Reduction: Reduction of the ester to the corresponding alcohol using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄).
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.
Q4: Are there any known limitations or disadvantages of using this compound as a chiral auxiliary?
A4: While the bulky nature of this compound is advantageous for inducing high stereoselectivity, it can also present some challenges:
-
Steric Hindrance: The significant steric bulk might slow down the reaction rate, requiring longer reaction times or higher temperatures, which could potentially decrease selectivity.
-
Difficult Cleavage: In some cases, the sterically hindered ester might be resistant to cleavage, requiring harsh conditions that could compromise the desired product.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of a Chiral Ester
This protocol provides a general guideline. Optimization of specific parameters is recommended for new substrates.
Materials:
-
Chiral ester of this compound
-
Anhydrous solvent (e.g., THF, Toluene)
-
Sterically hindered base (e.g., LDA, LHMDS)
-
Electrophile (e.g., alkyl halide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Standard laboratory glassware, rigorously dried
-
Inert atmosphere (Nitrogen or Argon)
Workflow for Diastereoselective Alkylation:
Caption: General experimental workflow for diastereoselective alkylation.
Procedure:
-
Under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized reaction time (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Technical Support Center: Purification of 2-Ethyl-3-methylbutan-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the removal of impurities from 2-Ethyl-3-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route employed. The most common sources of impurities are unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via a Grignard reaction, impurities could include magnesium salts and unreacted aldehydes. Synthesis through hydroformylation of an alkene followed by reduction may introduce isomeric aldehydes and alcohols.
Q2: My purified this compound appears cloudy. What could be the cause?
A2: Cloudiness in the final product is often due to the presence of moisture or insoluble inorganic salts. Ensure all glassware is thoroughly dried before use and that any aqueous washes during the workup are followed by drying the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before the final purification step.
Q3: I observe unexpected peaks in the Gas Chromatography (GC) analysis of my final product. What are the potential sources?
A3: Unexpected peaks in a GC analysis can indicate several issues:
-
Isomeric Impurities: The synthesis may have produced structural isomers of this compound which have very similar properties, making them difficult to separate.
-
Decomposition Products: The compound may have partially decomposed during purification, especially if high temperatures were used during distillation. Dehydration of the alcohol to form alkenes is a possibility.[1]
-
Residual Solvents: Traces of solvents used during synthesis or purification may still be present.
Q4: Can I use simple distillation to purify this compound?
A4: Simple distillation is generally not sufficient for achieving high purity, especially if the impurities have boiling points close to that of the product. Fractional distillation is the recommended method for separating components with similar boiling points.[2]
Troubleshooting Guides
Problem 1: Poor separation of impurities during fractional distillation.
-
Possible Cause: The impurities may have boiling points very close to that of this compound, or an azeotrope may have formed.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency.
-
Azeotropic Distillation: If an azeotrope is suspected, consider adding an entraining agent that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Alternative Purification Method: If distillation is ineffective, consider using preparative gas chromatography or column chromatography.
-
Problem 2: The product co-elutes with an impurity during column chromatography.
-
Possible Cause: The polarity of the impurity is very similar to that of this compound.
-
Solution:
-
Optimize the Mobile Phase: Perform a systematic study of different solvent systems with varying polarities to find an eluent that provides better separation. A shallow gradient elution can be particularly effective.
-
Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Flash Chromatography: Employing flash chromatography with a finer grade of silica gel and optimized solvent system can enhance separation.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 116.20 | ~165-167 | Desired Product |
| 2-Methyl-1-pentanol | 102.17 | ~148 | Potential isomeric impurity from hydroformylation. |
| 4-Methyl-1-hexanol | 116.20 | ~166-168 | Potential isomeric impurity from hydroformylation. |
| 2-Ethyl-3-methylbutanal | 114.19 | ~135-137 | Potential unreduced intermediate.[3] |
| Diethyl ether | 74.12 | 34.6 | Common Grignard reaction solvent. |
| Tetrahydrofuran (THF) | 72.11 | 66 | Common solvent. |
Experimental Protocols
Protocol 1: Fractional Distillation
This method is suitable for separating volatile impurities with boiling points that differ from the product by at least 20-30 °C.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. Ensure all joints are well-sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture begins to boil, carefully control the heating rate to establish a slow and steady rate of distillation.
-
Collect the initial fraction (forerun), which will contain the more volatile impurities.
-
Monitor the temperature at the head of the column. A stable temperature reading indicates that a pure component is distilling.
-
Collect the fraction that distills at the expected boiling point of this compound in a clean, pre-weighed receiving flask.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
Protocol 2: Column Chromatography
This technique is effective for separating impurities with different polarities from the product.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.
-
Collect fractions of the eluate in separate test tubes.
-
-
Analysis:
-
Monitor the separation by Thin Layer Chromatography (TLC) analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for separating isomeric impurities.
References
stability of 2-Ethyl-3-methylbutan-1-ol under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Ethyl-3-methylbutan-1-ol under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure as a primary alcohol, this compound is susceptible to degradation through several pathways, including acid-catalyzed dehydration, oxidation, and reactions with strong bases under specific conditions. Under thermal stress, it is relatively stable but can undergo dehydration at elevated temperatures.
Q2: How does the structure of this compound influence its stability?
A2: The branched alkyl structure of this compound can influence its reactivity. For instance, in acid-catalyzed dehydration, the initial formation of a primary carbocation is unfavorable, leading to potential rearrangement to a more stable tertiary carbocation before elimination.[1][2][3]
Q3: What are the expected products of acid-catalyzed dehydration?
A3: Acid-catalyzed dehydration of this compound is expected to yield a mixture of alkenes.[1][2] Due to carbocation rearrangement, the major product is likely to be the most substituted alkene.
Q4: What are the likely products of oxidation?
A4: As a primary alcohol, this compound can be oxidized to either 2-ethyl-3-methylbutanal (B1266178) (an aldehyde) or 2-ethyl-3-methylbutanoic acid (a carboxylic acid), depending on the oxidizing agent and reaction conditions.[4][5] Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will favor the aldehyde, while strong oxidizing agents like potassium permanganate (B83412) will lead to the carboxylic acid.[4][5]
Q5: Is this compound stable in the presence of bases?
A5: this compound is generally stable in the presence of common bases. However, very strong bases at high temperatures could potentially lead to deprotonation of the hydroxyl group, forming an alkoxide, which could then participate in other reactions if electrophiles are present.
Troubleshooting Guides
Issue: Unexpected peak formation during analysis after acidic treatment.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed dehydration | Neutralize the sample with a mild base (e.g., sodium bicarbonate solution) before analysis. |
| Analyze the sample by GC-MS to identify the mass of the unexpected peak, which is likely an alkene isomer. | |
| Reduce the temperature and/or acid concentration in your experimental conditions if dehydration is undesirable. | |
| Carbocation rearrangement | Be aware that multiple alkene isomers can be formed due to rearrangement. |
| Use a lower temperature to potentially favor the kinetic product over the thermodynamic product. |
Issue: Loss of this compound purity after exposure to an oxidizing agent.
| Possible Cause | Troubleshooting Step |
| Oxidation to aldehyde or carboxylic acid | Confirm the identity of the degradation product using techniques like IR spectroscopy (carbonyl stretch) or LC-MS. |
| If the aldehyde is the desired product, use a mild oxidizing agent like PCC and anhydrous conditions. | |
| If the carboxylic acid is the desired product, use a strong oxidizing agent like KMnO4 with heating. | |
| To prevent oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various stress conditions. This data is illustrative and based on typical reactivity for similar primary alcohols.
| Condition | Reagent/Temperature | Time (hours) | Degradation (%) | Major Degradation Products |
| Acidic | 0.1 M HCl | 24 | ~15% | 2-Ethyl-3-methyl-1-butene, 2,3-dimethyl-2-pentene |
| Basic | 0.1 M NaOH | 24 | < 1% | None significant |
| Oxidative | 3% H₂O₂ | 24 | ~8% | 2-Ethyl-3-methylbutanal |
| Thermal | 100°C | 24 | < 2% | Minor dehydration products |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., dioxane).
-
Stress Condition: Add an equal volume of 0.2 M HCl to the sample solution.
-
Incubation: Heat the mixture at 60°C for 24 hours in a sealed vial.
-
Neutralization: Cool the solution and neutralize with an appropriate amount of 0.2 M NaOH.
-
Analysis: Analyze the sample by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the degradation products.
Protocol 2: Oxidation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Condition: Add an equal volume of 6% hydrogen peroxide to the sample solution.
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the sample by high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) to quantify the remaining parent compound and the formed degradation products.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for stability testing.
References
scale-up challenges for the synthesis of 2-Ethyl-3-methylbutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethyl-3-methylbutan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A common and industrially viable method for the synthesis of primary alcohols such as this compound is the Grignard reaction.[1] This typically involves the reaction of a Grignard reagent with formaldehyde (B43269). For the synthesis of this compound, a key route involves the reaction of sec-butylmagnesium bromide with formaldehyde, followed by an acidic workup to yield the final product.
Q2: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?
The primary safety concern is the highly exothermic nature of the Grignard reaction. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, which can make heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway. The solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF), are highly flammable, adding to the fire and explosion risk.
Q3: How does the scale of the reaction impact the initiation of the Grignard reagent formation?
Initiation of the Grignard reaction can be more challenging at a larger scale. A delayed initiation can lead to the accumulation of the alkyl halide (in this case, 2-bromobutane). Once the reaction begins, the accumulated reagent can react rapidly, causing a sudden and dangerous exotherm. On a larger scale, ensuring efficient mixing to activate the surface of the magnesium is crucial for a smooth and controlled initiation.
Q4: What are the common impurities and side products in the synthesis of this compound via the Grignard route?
Common impurities can include:
-
Wurtz coupling product: Reaction of the Grignard reagent with unreacted alkyl halide can lead to the formation of 3,4-dimethylhexane.
-
Unreacted starting materials: Residual 2-bromobutane (B33332) and magnesium may be present.
-
Byproducts from the Grignard reagent: Small amounts of other isomers or related alkylmagnesium halides may form.
-
Side products from the reaction with formaldehyde: Polymerization of formaldehyde can occur, especially in the presence of impurities.
Q5: What are the recommended methods for purifying this compound at a larger scale?
At a larger scale, purification typically involves:
-
Quenching: The reaction is carefully quenched, often with a saturated aqueous solution of ammonium (B1175870) chloride, to decompose any unreacted Grignard reagent and form magnesium salts.
-
Extraction: The product is extracted into an organic solvent.
-
Washing: The organic layer is washed to remove water-soluble impurities and salts.
-
Distillation: Fractional distillation under reduced pressure is a common method to separate the desired alcohol from lower and higher boiling point impurities.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Reaction Fails to Initiate | - Inactive magnesium surface (oxide layer).- Wet solvent or glassware.- Impurities in the alkyl halide. | - Activate Magnesium: Use fresh magnesium turnings. A small amount of iodine or 1,2-dibromoethane (B42909) can be added to initiate the reaction.- Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.- Purify Alkyl Halide: Distill the 2-bromobutane before use. |
| Sudden, Uncontrolled Exotherm | - Delayed reaction initiation leading to reagent accumulation.- Addition rate of alkyl halide or formaldehyde is too high.- Inefficient cooling. | - Controlled Initiation: Ensure the reaction has started (observe a gentle reflux or temperature increase) before adding the bulk of the alkyl halide.- Slow Addition Rate: Add the alkyl halide or formaldehyde solution dropwise, monitoring the internal temperature closely.- Improve Cooling: Ensure the reactor's cooling system is functioning optimally and has the capacity for the scale of the reaction. |
| Low Yield of this compound | - Incomplete formation of the Grignard reagent.- Significant side reactions (e.g., Wurtz coupling).- Loss of product during workup and purification. | - Optimize Grignard Formation: Use a slight excess of magnesium and allow sufficient reaction time for the Grignard reagent to form.- Minimize Side Reactions: Slowly add the alkyl halide to the magnesium suspension to maintain a low concentration of free alkyl halide.- Optimize Workup: Ensure efficient extraction and minimize losses during distillation by using an appropriate distillation setup. |
| Product Contamination with High-Boiling Impurities | - Formation of Wurtz coupling products.- Polymerization of formaldehyde. | - Improve Grignard Selectivity: Consider a continuous process for Grignard reagent formation which can reduce Wurtz coupling.[2][3][4]- Formaldehyde Quality: Use high-purity, monomeric formaldehyde or paraformaldehyde that is freshly depolymerized before use. |
Data Presentation
The following table provides illustrative data on how key parameters can change during the scale-up of the synthesis of this compound. Note: This data is for illustrative purposes and actual results may vary.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| 2-Bromobutane (moles) | 1.0 | 100 |
| Magnesium (moles) | 1.1 | 110 |
| Formaldehyde (moles) | 1.2 | 120 |
| Solvent (THF, L) | 0.8 | 80 |
| Addition Time (hours) | 1 | 4-6 |
| Max. Internal Temp. (°C) | 35-40 | 40-45 |
| Reaction Time (hours) | 2 | 4 |
| Isolated Yield (%) | 85 | 75 |
| Purity (by GC, %) | 98 | 95 |
| Major Impurity (Wurtz, %) | < 1 | 3-4 |
Experimental Protocols
A detailed experimental protocol for the lab-scale synthesis is provided below. For scale-up, reaction times and addition rates will need to be adjusted based on the reactor's heat transfer capabilities.
Lab-Scale Synthesis of this compound
-
Grignard Reagent Preparation:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.1 mol).
-
Add a small crystal of iodine.
-
Add 200 mL of anhydrous THF to the flask.
-
In the dropping funnel, place a solution of 2-bromobutane (1.0 mol) in 300 mL of anhydrous THF.
-
Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution to 0-5 °C in an ice bath.
-
Slowly bubble gaseous formaldehyde (1.2 mol, generated from the thermal depolymerization of paraformaldehyde) through the Grignard solution, or add a solution of anhydrous formaldehyde in THF. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 250 mL of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound.
-
Visualizations
References
analytical methods for detecting impurities in 2-Ethyl-3-methylbutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the analytical determination of impurities in 2-Ethyl-3-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in synthetically produced this compound?
A1: this compound is commonly synthesized via a Grignard reaction between isobutyraldehyde (B47883) and a sec-butyl Grignard reagent (e.g., sec-butylmagnesium bromide). Based on this synthesis route, potential impurities include:
-
Unreacted Starting Materials:
-
Isobutyraldehyde
-
sec-Butyl bromide (from the Grignard reagent preparation)
-
-
Grignard Reagent-Related Byproducts:
-
Butane (from reaction with trace water)
-
Octane (from Wurtz coupling of sec-butyl bromide)
-
-
Reaction Byproducts:
-
A reduction product of isobutyraldehyde, which is isobutanol.
-
-
Solvent Residues:
-
Diethyl ether or Tetrahydrofuran (THF), common solvents for Grignard reactions.
-
Q2: What are the primary analytical techniques for detecting impurities in this compound?
A2: The primary and most effective techniques for analyzing volatile and semi-volatile impurities in this compound are Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) can also be employed, particularly for non-volatile impurities or when derivatization is used.
Q3: Why am I observing peak tailing for the this compound peak in my GC analysis?
A3: Peak tailing for alcohols in GC is a common issue and is often caused by the interaction of the hydroxyl group of the alcohol with active sites in the GC system.[1] These active sites can be exposed silanol (B1196071) groups in the injector liner or on the column itself. To mitigate this, consider using a deactivated inlet liner and a column specifically designed for the analysis of polar compounds.[2]
Q4: Can I use HPLC to analyze this compound and its impurities?
A4: Yes, HPLC can be used. However, since aliphatic alcohols like this compound lack a UV chromophore, a universal detector such as a Refractive Index Detector (RID) is necessary.[3] Be aware that RID is sensitive to changes in mobile phase composition and temperature, which can lead to baseline drift.[4][5][6] Gradient elution is also challenging with RID.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing (especially for the main component) | 1. Active sites in the injector liner or column.[7][8] 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated liner; consider derivatization of the alcohol. 2. Bake out the column at a high temperature; if contamination persists, trim the first few centimeters of the column. 3. Ensure a clean, square cut of the column and correct installation depth in the injector and detector. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contaminated syringe or injection port.[2] 3. Septum bleed. | 1. Run blank injections with a strong solvent to clean the system. 2. Clean the syringe and injector port. 3. Use a high-quality, low-bleed septum. |
| Poor Resolution between Impurity and Main Peak | 1. Inadequate column selectivity. 2. Incorrect oven temperature program. | 1. Use a column with a different stationary phase polarity. 2. Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks. |
| Baseline Drift or Noise | 1. Column bleed at high temperatures. 2. Contaminated carrier gas.[8] 3. Detector contamination. | 1. Ensure the oven temperature does not exceed the column's maximum operating temperature. 2. Use high-purity carrier gas and install traps to remove oxygen and moisture. 3. Clean the detector according to the manufacturer's instructions. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Unstable Baseline (Drift or Noise) | 1. Fluctuations in column temperature. 2. Mobile phase not properly degassed. 3. Contaminated or poor-quality mobile phase. 4. Detector not equilibrated. | 1. Use a column oven to maintain a stable temperature. 2. Degas the mobile phase using sonication, vacuum, or helium sparging. 3. Prepare fresh mobile phase with HPLC-grade solvents. 4. Allow sufficient time for the detector to warm up and stabilize. |
| Changes in Retention Time | 1. Variation in mobile phase composition.[4][5][6] 2. Inconsistent flow rate.[4] 3. Column degradation. | 1. Prepare the mobile phase accurately and consistently. 2. Check for leaks in the pump and ensure check valves are functioning correctly. 3. Replace the column if it has been used extensively or shows signs of performance loss. |
| Broad or Split Peaks | 1. Column overloading. 2. Mismatch between sample solvent and mobile phase. 3. Partially blocked frit or column void. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the mobile phase whenever possible. 3. Reverse-flush the column; if the problem persists, replace the column. |
| No Peaks or Very Small Peaks | 1. Incorrect injection volume. 2. Detector issue (e.g., lamp off for RID). 3. Sample degradation. | 1. Ensure the correct volume is being injected and there are no air bubbles in the syringe. 2. Check the detector settings and ensure it is functioning correctly. 3. Verify the stability of the sample in the chosen solvent. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Impurity Profiling
This method is designed for the separation and quantification of volatile impurities in this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A polar stationary phase column, such as one with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent like isopropanol.
High-Performance Liquid Chromatography (HPLC-RID) Method
This method is suitable for the analysis of this compound and less volatile impurities.
-
Instrumentation: HPLC system with a Refractive Index Detector (RID).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
The following tables present example data that could be obtained from the GC-FID and HPLC-RID analyses.
Table 1: Example GC-FID Analysis of a this compound Sample
| Peak ID | Compound | Retention Time (min) | Peak Area | Concentration (%) |
| 1 | Isobutyraldehyde | 4.2 | 1500 | 0.05 |
| 2 | Isobutanol | 5.8 | 3000 | 0.10 |
| 3 | This compound | 10.5 | 2950000 | 99.80 |
| 4 | Unidentified Impurity | 12.1 | 1500 | 0.05 |
Table 2: Example HPLC-RID Analysis of a this compound Sample
| Peak ID | Compound | Retention Time (min) | Peak Area | Concentration (%) |
| 1 | Polar Impurity | 3.1 | 2500 | 0.08 |
| 2 | This compound | 6.7 | 3100000 | 99.90 |
| 3 | Less Polar Impurity | 8.9 | 500 | 0.02 |
Visualizations
Caption: Experimental workflow for impurity analysis of this compound.
Caption: Troubleshooting decision tree for poor peak shape in the analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. stepbio.it [stepbio.it]
Validation & Comparative
A Comparative Analysis of 2-Ethyl-3-methylbutan-1-ol and Other Chiral Alcohols for Research and Development
In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical determinant of stereochemical outcomes and overall process efficiency. This guide provides a comparative overview of 2-Ethyl-3-methylbutan-1-ol, a less-documented chiral primary alcohol, alongside two well-characterized chiral secondary alcohols: 1-Phenylethanol and 1-Phenyl-1-propanol. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of chiral synthons.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the comparative chiral alcohols is presented below. It is important to note that while extensive experimental data is available for 1-Phenylethanol and 1-Phenyl-1-propanol, some properties for the enantiomers of this compound are based on computed values due to limited published experimental data.
| Property | This compound | 1-Phenylethanol | 1-Phenyl-1-propanol |
| Molecular Formula | C₇H₁₆O[1][2] | C₈H₁₀O[3] | C₉H₁₂O[4] |
| Molecular Weight | 116.20 g/mol [1][2] | 122.16 g/mol [3] | 136.19 g/mol [4] |
| Boiling Point | Not available | 204 °C[5] | 219 °C[6] |
| (R)-Enantiomer Specific Rotation | Not available | +45° ± 1° (c=5, methanol)[7] | +44° to +47°[6] |
| (S)-Enantiomer Specific Rotation | Not available | -45.5° (c=5, methanol)[3][8] | Not available |
| CAS Number (Racemate) | 32444-34-1[9][10] | 98-85-1[3] | 93-54-9[4] |
| CAS Number ((S)-Enantiomer) | 56116-35-9[1][2] | 1445-91-6[8] | Not available |
| CAS Number ((R)-Enantiomer) | Not available | 1517-69-7[7][11] | 1565-74-8[6] |
Experimental Protocols
The determination of enantiomeric purity and the characterization of chiral alcohols are paramount in their application. Below are detailed methodologies for key experiments.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[12][13] The following protocol is a general guideline and may require optimization for specific analytes.
Objective: To separate the enantiomers of a chiral alcohol and determine the enantiomeric excess (ee).
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel CHIRALCEL® OD-H, Lux Cellulose-3)[14]
-
Mobile phase solvents (e.g., n-hexane, 2-propanol, ethanol)[14]
-
Racemic standard of the chiral alcohol
-
Sample of the chiral alcohol with unknown enantiomeric composition
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane/2-propanol, 90:10 v/v). Degas the mobile phase by sonication or vacuum filtration.[15]
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.[15]
-
Sample Preparation: Dissolve a small amount of the racemic standard and the test sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.[15]
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the racemic standard onto the column to determine the retention times of the two enantiomers. Subsequently, inject the test sample under the same conditions.[15]
-
Data Analysis: Integrate the peak areas for each enantiomer in the chromatogram of the test sample. Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
Measurement of Specific Rotation by Polarimetry
Optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.
Objective: To measure the specific rotation of an enantiomerically enriched alcohol sample.
Materials:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm path length)
-
Volumetric flask
-
Analytical balance
-
Spectroscopic grade solvent (e.g., methanol, chloroform)[16]
-
Enantiomerically enriched alcohol sample
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the chiral alcohol and dissolve it in a specific volume of the chosen solvent in a volumetric flask to obtain a precise concentration (c), typically in g/mL.[16]
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.[16]
-
Calculation of Specific Rotation: Calculate the specific rotation ([α]) using the formula:[16] [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL. The temperature and the wavelength of the light source (usually the sodium D-line) should also be reported.
Visualizations
The following diagrams illustrate key experimental workflows and concepts relevant to the analysis of chiral alcohols.
Caption: Workflow from Synthesis to Chiral Analysis.
Caption: Chiral HPLC Experimental Workflow.
References
- 1. lookchem.com [lookchem.com]
- 2. (2S)-2-Ethyl-3-methylbutan-1-ol | C7H16O | CID 15178736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 6. (R)-1-phenyl propyl alcohol, 1565-74-8 [thegoodscentscompany.com]
- 7. (R)-(+)-1-Phenylethanol, 99%, ee 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. (S)-(-)-1-Phenylethanol, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound | 32444-34-1 | HBA44434 [biosynth.com]
- 10. 3-Methyl-2-ethyl-1-butanol | C7H16O | CID 298856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-(+)-1-Phenylethanol | 1517-69-7 [chemicalbook.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating the Enantiomeric Purity of 2-Ethyl-3-methylbutan-1-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemistry of a chiral molecule is a critical quality attribute that can significantly influence its pharmacological activity and toxicity. This guide provides a comprehensive comparison of three widely used analytical techniques for validating the enantiomeric purity of 2-Ethyl-3-methylbutan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess (e.e.) of this compound depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[2][3] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[4][5] |
| Sample Volatility | Not required. | Required. | Not required. |
| Derivatization | Generally not required (direct method).[1] Can be used with chiral derivatizing agents for indirect analysis.[1][6] | Often beneficial or necessary to improve volatility and separation. | Required (indirect method using chiral solvating or derivatizing agents).[4][5] |
| Resolution | High | Very High | Moderate |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Lower |
| Quantification | Excellent | Excellent | Good, requires careful integration of signals. |
| Instrumentation | HPLC system with a chiral column. | GC system with a chiral capillary column. | NMR spectrometer. |
| Throughput | Moderate to High | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar chiral alcohols and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This direct method relies on the differential interaction of the this compound enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.[1][7]
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV or other suitable detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated or immobilized with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
Mobile Phase:
-
A mixture of a non-polar organic solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized to achieve the best separation.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 20 - 40 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a refractive index (RI) or mass spectrometric (MS) detector may be necessary.
-
Injection Volume: 5 - 20 µL
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For alcohols, derivatization is often employed to improve volatility and peak shape.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Capillary Column: A column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., a γ-cyclodextrin phase).[8]
Procedure:
-
Derivatization (Optional but Recommended): React the this compound sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile ester.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., hexane).
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 280 °C
-
-
Data Analysis: Determine the enantiomeric excess from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This indirect method involves the addition of a chiral solvating agent to the NMR sample. The agent forms transient diastereomeric complexes with the enantiomers of this compound, resulting in separate signals in the NMR spectrum.[4][9]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): A common choice for alcohols is a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or other chiral molecules capable of hydrogen bonding.
Procedure:
-
Sample Preparation: Dissolve a precise amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquisition of Initial Spectrum: Record a standard proton (¹H) NMR spectrum of the sample.
-
Addition of Chiral Solvating Agent: Add a small, known amount of the chiral solvating agent to the NMR tube and acquire another ¹H NMR spectrum.
-
Titration: Continue to add small increments of the CSA and acquire spectra until baseline separation of the signals for the two enantiomers is achieved.
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Chiral HPLC Experimental Workflow.
Caption: Chiral GC Experimental Workflow.
Caption: Chiral NMR Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. gcms.cz [gcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Biological Activity of 2-Ethyl-3-methylbutan-1-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-Ethyl-3-methylbutan-1-ol is limited in publicly available scientific literature. This guide provides a comparative analysis based on established structure-activity relationships (SAR) of aliphatic alcohols and outlines experimental protocols to facilitate further research.
Introduction
This compound is a branched-chain aliphatic alcohol. The biological activities of such molecules are intrinsically linked to their structural properties, including carbon chain length, the degree of branching, and hydrophobicity. Understanding these relationships is crucial for predicting their potential pharmacological or toxicological effects. This guide explores the predicted biological activities of this compound and compares it with its structural analogs: the linear isomer n-heptanol, a more branched isomer 2,2-dimethylpentan-1-ol, and a slightly bulkier analog, 2-ethyl-1-hexanol.
Chemical and Physical Properties of this compound and Its Analogs
A summary of the key chemical and physical properties of this compound and its selected analogs is presented below. These properties, particularly lipophilicity (LogP), are important determinants of biological activity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (Predicted) |
| This compound | C₇H₁₆O | 116.20 | ~160-165 | 2.2 | |
| n-Heptanol | C₇H₁₆O | 116.20 | 176 | 2.4 | |
| 2,2-Dimethylpentan-1-ol | C₇H₁₆O | 116.20 | 162 | 2.3 | |
| 2-Ethyl-1-hexanol | C₈H₁₈O | 130.23 | 184-185 | 2.9 |
Predicted Biological Activities Based on Structure-Activity Relationships
Antimicrobial Activity
The antimicrobial efficacy of aliphatic alcohols is highly dependent on their carbon chain length and structure.[1] Generally, antibacterial activity increases with chain length up to a certain point (around C12-C13 for Staphylococcus aureus), after which a decrease is observed, likely due to reduced water solubility.[2]
-
This compound (C7, branched): As a seven-carbon alcohol, it is expected to exhibit mild to moderate antimicrobial activity. Branching in the alkyl chain can sometimes reduce the potency compared to linear analogs by affecting the molecule's ability to intercalate into and disrupt microbial cell membranes.
-
n-Heptanol (C7, linear): The linear structure of n-heptanol may allow for more effective interaction with microbial membranes compared to its branched isomers, potentially leading to slightly higher antimicrobial activity.
-
2,2-Dimethylpentan-1-ol (C7, branched): The increased branching in this isomer might further reduce its antimicrobial efficacy compared to both this compound and n-heptanol.
-
2-Ethyl-1-hexanol (C8, branched): This slightly larger alcohol has demonstrated notable antifungal activity against priority fungal pathogens such as Aspergillus fumigatus, Candida spp., and Fusarium spp., with Minimum Inhibitory Concentrations (MICs) in the range of 0.0260 to 0.0520 g/mL.[3][4] This suggests that C8 branched alcohols can be effective antifungal agents.
Cytotoxicity and General Toxicity
Aliphatic alcohols are generally characterized by low acute toxicity.[5] Hepatotoxicity tends to increase with the length of the carbon chain for straight-chain primary alcohols.[6] The effect of chain branching on toxicity is not always consistent.[6] Based on the available data for C7 and C8 alcohols, the following can be inferred:
-
This compound and its C7 analogs: These are expected to have low acute oral, dermal, and inhalation toxicity.[7] They may cause slight skin and eye irritation.[5]
-
2-Ethyl-1-hexanol: This compound has been studied more extensively as an indoor air pollutant and is known to cause mild irritation to the mucous membranes of the eyes, nose, and throat upon inhalation.[8][9]
Neuropharmacological Effects
Alcohols are well-known to exert effects on the central nervous system (CNS). Their primary molecular targets include the NMDA, GABA-A, glycine, serotonin (B10506) (5-HT3), and nicotinic acetylcholine (B1216132) receptors.[10][11] The potency of alcohols in producing intoxicating effects often correlates with their hydrophobicity.[12]
-
General Trends: All the compared alcohols, being small, lipophilic molecules, are expected to cross the blood-brain barrier and interact with neuronal receptors. Their potency is likely to correlate with their LogP values. Therefore, 2-ethyl-1-hexanol would be predicted to be the most potent in this group, followed by n-heptanol, and then the more branched C7 analogs. The primary mechanism is expected to be the positive allosteric modulation of GABA-A receptors and inhibition of NMDA receptor function, leading to CNS depression.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its analogs, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing
a. Minimum Inhibitory Concentration (MIC) Assay:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a serial two-fold dilution of each test alcohol in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microorganisms with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
b. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Subculturing: Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar (B569324) medium.
-
Incubation: Incubate the plates under suitable conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assessment
a. MTT Assay:
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test alcohols for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Experimental workflow for comparative biological activity assessment.
Caption: Simplified signaling pathway for GABA-A receptor modulation by alcohols.
References
- 1. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ethyl-1-hexanol: a promising molecule against priority fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropharmacology of alcohol addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropharmacology of alcohol addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropharmacology of Alcohol Addiction with Special Emphasis on Proteomic Approaches for Identification of Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Ethyl-3-methylbutan-1-ol as a Chiral Precursor
In the landscape of asymmetric synthesis, the choice of a chiral precursor is paramount to achieving high stereoselectivity in the formation of new stereocenters. This guide provides a comparative analysis of the lesser-known chiral alcohol, 2-Ethyl-3-methylbutan-1-ol, against well-established and highly effective chiral precursors and auxiliaries. The performance of these established methods is supported by experimental data to provide a benchmark for evaluating the potential of novel chiral building blocks.
Introduction to this compound
This compound is a chiral primary alcohol with the chemical formula C₇H₁₆O.[1][2][3] Its structure features a stereocenter at the C2 position, substituted with an ethyl and an isopropyl group. This substitution pattern provides a distinct steric environment that could be exploited in asymmetric transformations. While its application as a chiral precursor is not extensively documented in publicly available literature, its potential can be evaluated by comparing its structural attributes to those of widely used chiral auxiliaries and precursors.
Established Chiral Precursors and Auxiliaries: A Benchmark for Comparison
To provide a framework for assessing this compound, we will first examine three cornerstones of modern asymmetric synthesis: Evans' Oxazolidinone Auxiliaries, the Corey-Bakshi-Shibata (CBS) Reduction, and the Sharpless Asymmetric Epoxidation.
Evans' Oxazolidinone Auxiliaries for Diastereoselective Synthesis
Evans' oxazolidinones are a class of highly effective chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[4][5][6] They are particularly renowned for their high diastereoselectivity in aldol (B89426) additions and alkylations.[7][8][9][10]
Data Presentation: Performance of Evans' Auxiliaries
| Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Aldol Addition | Propionyl-oxazolidinone | Benzaldehyde | >99% | 85% | [5] |
| Alkylation | Acetyl-oxazolidinone | Benzyl (B1604629) bromide | 99% | 88% | [7] |
Experimental Protocol: Diastereoselective Aldol Reaction using an Evans' Auxiliary
-
Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) is cooled to -78 °C under an inert atmosphere. A Lewis acid, such as dibutylboron triflate (1.1 equiv), is added, followed by the dropwise addition of a tertiary amine base, like triethylamine (B128534) (1.2 equiv). The mixture is stirred for 30-60 minutes to facilitate the formation of the Z-enolate.[5]
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with a buffered aqueous solution. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by various methods, such as hydrolysis with lithium hydroxide (B78521) or reduction with lithium borohydride, to afford the chiral β-hydroxy acid or alcohol, respectively, while recovering the auxiliary.[7]
Logical Workflow for Evans' Auxiliary Mediated Aldol Reaction
Workflow for a typical Evans' aldol reaction.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[11][12][13] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a stoichiometric borane (B79455) source.[11][12][14][15]
Data Presentation: Performance of CBS Reduction
| Ketone Substrate | Catalyst | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Acetophenone | (S)-Me-CBS | 97% | 95% | [12] |
| 1-Tetralone | (S)-Me-CBS | 98% | 92% | [15] |
Experimental Protocol: CBS Reduction of a Prochiral Ketone
-
Catalyst Preparation (in situ): The chiral oxazaborolidine catalyst (5-10 mol%) is either added directly or generated in situ by reacting the corresponding chiral amino alcohol with a borane source in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Reduction: The prochiral ketone (1.0 equiv) is dissolved in anhydrous THF and added to the catalyst solution. A solution of borane-dimethyl sulfide (B99878) complex or borane-THF complex (1.0-1.2 equiv) is then added dropwise at a controlled temperature (often room temperature or below).
-
Work-up and Purification: The reaction is monitored by TLC. Upon completion, it is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is treated with aqueous acid to hydrolyze the borate (B1201080) esters. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The chiral alcohol is purified by flash column chromatography or distillation.
Signaling Pathway for CBS Reduction
Catalytic cycle of the CBS reduction.
Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols to yield 2,3-epoxyalcohols.[16][17][18] The reaction employs a titanium tetraisopropoxide catalyst, a chiral tartrate ester, and tert-butyl hydroperoxide (TBHP) as the oxidant.[19]
Data Presentation: Performance of Sharpless Asymmetric Epoxidation
| Allylic Alcohol Substrate | Tartrate Ligand | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Geraniol | (+)-DET | 95% | 90% | [16] |
| Cinnamyl alcohol | (+)-DIPT | >98% | 89% | [20] |
Experimental Protocol: Sharpless Asymmetric Epoxidation
-
Reaction Setup: A flame-dried flask is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane under an inert atmosphere. The flask is cooled to -20 °C.
-
Catalyst Formation: Diethyl tartrate (DET) or diisopropyl tartrate (DIPT) (e.g., 6 mol%) is added, followed by titanium(IV) isopropoxide (5 mol%). The mixture is stirred for 30 minutes.
-
Epoxidation: The allylic alcohol (1.0 equiv) is added, followed by the slow, dropwise addition of a solution of TBHP in an anhydrous solvent. The reaction temperature is maintained at -20 °C.
-
Work-up and Purification: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water or an aqueous solution of tartaric acid. After warming to room temperature and stirring, the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The epoxy alcohol is purified by flash column chromatography.[16]
Experimental Workflow for Sharpless Asymmetric Epoxidation
General workflow for the Sharpless asymmetric epoxidation.
Potential of this compound as a Chiral Precursor: A Comparative Discussion
While direct experimental data for the application of this compound in asymmetric synthesis is scarce, its structural features allow for a theoretical comparison with the established methods.
As a Chiral Auxiliary
If converted to a derivative, such as an oxazolidinone (analogous to Evans' auxiliaries), the 2-ethyl-3-methylbutyl group would serve as the chiral directing group. The ethyl and isopropyl substituents at the stereocenter would create a unique steric environment. Compared to the commonly used valinol-derived auxiliary (with an isopropyl group) or phenylalaninol-derived auxiliary (with a benzyl group), the steric bulk of the 2-ethyl-3-methylbutyl group is distributed differently. This could potentially influence the facial selectivity in enolate alkylation or aldol reactions, possibly leading to different diastereoselectivities or even a reversal of stereochemical outcome in some cases. The synthesis of such a novel auxiliary and its evaluation in standard asymmetric transformations would be necessary to validate this potential.
In Catalytic Asymmetric Reactions
As a primary alcohol, this compound itself is not a direct precursor for methods like the CBS reduction, which typically employs chiral amino alcohols to form the catalyst. However, it could potentially be a substrate for kinetic resolution processes, where an enzyme or a chiral catalyst selectively reacts with one enantiomer, leaving the other enriched.
Conclusion
Established methods such as the use of Evans' auxiliaries, the Corey-Bakshi-Shibata reduction, and the Sharpless asymmetric epoxidation provide reliable and highly stereoselective routes to a wide range of chiral molecules. These methods are supported by a vast body of experimental data and well-understood mechanistic principles.
This compound, while not a widely explored chiral precursor, possesses structural features that suggest potential for applications in asymmetric synthesis, particularly if elaborated into a chiral auxiliary. Its unique steric profile could offer advantages in specific transformations where traditional auxiliaries may show limitations. However, a comprehensive experimental investigation is required to fully assess its efficacy and to generate the comparative data necessary to position it alongside the current gold standards in the field. This guide serves as a call for further research into the synthetic utility of this and other underutilized chiral building blocks.
References
- 1. biosynth.com [biosynth.com]
- 2. (2S)-2-Ethyl-3-methylbutan-1-ol | C7H16O | CID 15178736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-3-methyl-1-butanol [webbook.nist.gov]
- 4. Evans aldol ppt | PPTX [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 18. organicreactions.org [organicreactions.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scribd.com [scribd.com]
Assessing the Effectiveness of 2-Ethyl-3-methylbutan-1-ol in Asymmetric Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, guiding reactions to yield a desired stereoisomer. This guide provides a comparative analysis of the effectiveness of various methods in asymmetric induction, with a special focus on the potential, yet underexplored, role of 2-Ethyl-3-methylbutan-1-ol. Due to the limited published data on the direct application of this compound in asymmetric induction, this document benchmarks its potential against well-established and highly effective chiral auxiliaries and methodologies. The performance of these alternatives is substantiated by experimental data, providing a framework for evaluating novel chiral agents.
Introduction to Asymmetric Induction
Asymmetric induction is the process by which a chiral entity, be it a substrate, reagent, catalyst, or solvent, influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over the other. The efficiency of this process is typically quantified by the diastereomeric excess (de) or enantiomeric excess (ee). Several models, such as Cram's rule and the Felkin-Anh model, have been developed to predict the stereochemical course of such reactions, particularly nucleophilic additions to carbonyl groups. These models consider the steric and electronic effects of the substituents on the chiral center to rationalize the observed selectivity.
A common strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into a prochiral substrate. This auxiliary directs the stereoselective formation of a new chiral center. After the reaction, the auxiliary is cleaved and can often be recovered. The diastereoselectivity of this process is crucial for obtaining a high enantiomeric excess in the final product.
Established Methods for Asymmetric Induction: A Comparative Analysis
To provide a context for the potential of this compound, we present a comparative overview of three widely used and well-documented methods for asymmetric induction: asymmetric alkylation using Evans Oxazolidinones and pseudoephedrine amides, and enzymatic kinetic resolution of racemic alcohols.
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenter.
2.1.1. Evans Oxazolidinone Auxiliaries
Chiral oxazolidinones, pioneered by David A. Evans, are among the most reliable and versatile chiral auxiliaries for asymmetric alkylation. The auxiliary is first acylated, and the resulting imide is then deprotonated to form a rigid chelated enolate, which directs the approach of an electrophile from the less hindered face.
Experimental Data:
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | α-Benzyl propionate (B1217596) derivative | 92 | >99:1 |
| 2 | Allyl iodide | α-Allyl propionate derivative | 85 | 98:2 |
| 3 | Methyl iodide | α-Methyl propionate derivative | 90 | 97:3 |
| 4 | Ethyl iodide | α-Ethyl propionate derivative | 88 | 98:2 |
Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
-
Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C is added triethylamine (B128534) (1.5 equiv) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv). Propionyl chloride (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C to form the sodium enolate. The alkyl halide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
Auxiliary Cleavage: The purified N-acylated oxazolidinone is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (B78521) (LiOH, 2.0 equiv) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified with 1 M HCl and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the chiral carboxylic acid.
2.1.2. Pseudoephedrine Amides
Pseudoephedrine is an inexpensive and readily available chiral auxiliary. Amides derived from pseudoephedrine can be deprotonated to form chelated enolates that react with electrophiles with high diastereoselectivity. The presence of lithium chloride is often crucial for achieving high yields and selectivities.
Experimental Data:
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | α-Benzyl propionamide (B166681) derivative | 90 | >99:1 |
| 2 | n-Butyl iodide | α-Butyl propionamide derivative | 80 | 97:3 |
| 3 | Allyl bromide | α-Allyl propionamide derivative | 85 | 98:2 |
| 4 | Ethyl iodide | α-Ethyl propionamide derivative | 88 | 95:5 |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 equiv) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C is added triethylamine (1.5 equiv). Propionyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The reaction is washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated to give the amide.
-
Alkylation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (B44863) (2.2 equiv) in anhydrous THF at -78 °C. Anhydrous lithium chloride (6.0 equiv) is added to the LDA solution. The pseudoephedrine amide (1.0 equiv) in anhydrous THF is then added dropwise to the LDA/LiCl mixture at -78 °C. The solution is stirred for 30 minutes at -78 °C, then warmed to 0 °C for 15 minutes. The alkyl halide (1.5 equiv) is added at 0 °C, and the reaction is stirred for 2-4 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., 4 M H2SO4 in dioxane at reflux).
Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. Enzymes, particularly lipases, are highly enantioselective catalysts for the acylation of alcohols. One enantiomer of the racemic alcohol is acylated much faster than the other, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess.
Experimental Data: Lipase-Catalyzed Resolution of 1-Phenylethanol (B42297)
| Entry | Lipase (B570770) Source | Acyl Donor | Conversion (%) | Enantiomeric Excess of (S)-Alcohol (ee, %) | Enantiomeric Excess of (R)-Ester (ee, %) |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | ~50 | >99 | >99 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | 48 | 96 | 92 |
| 3 | Porcine Pancreatic Lipase (PPL) | Vinyl acetate | 45 | 90 | 88 |
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
-
Reaction Setup: To a solution of racemic 1-phenylethanol (1.0 equiv) in n-hexane (0.2 M) is added vinyl acetate (2.0 equiv).
-
Enzymatic Reaction: Immobilized Candida antarctica lipase B (Novozym 435, 10 mg per mmol of alcohol) is added to the solution. The suspension is stirred at room temperature (or a specified temperature, e.g., 40 °C) and the reaction progress is monitored by TLC or GC.
-
Work-up and Analysis: When approximately 50% conversion is reached, the enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of the unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl acetate is separated by flash column chromatography. The enantiomeric excess of both the recovered alcohol and the ester is determined by chiral HPLC or chiral GC analysis.
Assessing this compound: Current Status and Future Prospects
A thorough review of the scientific literature reveals a significant lack of published data on the application of this compound as a chiral auxiliary or reagent in asymmetric induction. While some chemical suppliers list the compound and make general claims about its utility in synthesis, these are not substantiated by peer-reviewed experimental evidence.
Synthesis of Chiral this compound:
The accessibility of an enantiomerically pure chiral alcohol is a prerequisite for its use in asymmetric synthesis. A potential synthetic route to enantiopure this compound involves the reduction of the corresponding chiral carboxylic acid, 2-ethyl-3-methylbutanoic acid. This acid could potentially be synthesized via the asymmetric alkylation methods described above, for instance, using an Evans oxazolidinone or a pseudoephedrine auxiliary.
Potential Applications and Outlook:
The steric bulk of the isopropyl and ethyl groups in this compound suggests it could be a candidate for a chiral auxiliary, potentially offering different stereochemical outcomes compared to less hindered auxiliaries. However, without experimental data, its effectiveness remains speculative. Future research should focus on:
-
Developing an efficient and scalable synthesis of enantiomerically pure (R)- and (S)-2-Ethyl-3-methylbutan-1-ol.
-
Evaluating its performance as a chiral auxiliary in well-established asymmetric reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
-
Comparing its efficacy (in terms of yield and stereoselectivity) directly with the established auxiliaries presented in this guide.
Visualizing Asymmetric Synthesis Workflows and Concepts
To further clarify the concepts and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Conceptual diagram of the Felkin-Anh model for asymmetric induction.
Caption: Workflow for the enzymatic kinetic resolution of a racemic alcohol.
Conclusion
While this compound remains an enigmatic player in the field of asymmetric induction due to a lack of published performance data, the principles and benchmarks established by well-known chiral auxiliaries and methods provide a clear roadmap for its future evaluation. Evans oxazolidinones and pseudoephedrine amides offer high levels of diastereoselectivity in asymmetric alkylations, and enzymatic kinetic resolutions provide an efficient route to enantiomerically enriched alcohols. For this compound to be considered a viable alternative, it must demonstrate comparable or superior performance in terms of yield, stereoselectivity, and ease of synthesis and removal. This guide serves as a foundational resource for researchers interested in exploring the potential of novel chiral auxiliaries by providing a robust comparative framework based on established and reliable methodologies.
Navigating the Landscape of C7 Alcohols: A Comparative Analysis of 2-Ethyl-3-methylbutan-1-ol
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical decision that influences the efficiency, selectivity, and novelty of their work. Among the vast array of available synthons, 2-Ethyl-3-methylbutan-1-ol, a branched C7 alcohol, presents a unique structural motif. This guide provides a comprehensive literature review of its applications, offering a comparative perspective against other relevant alternatives, supported by available data and generalized experimental workflows.
Physicochemical Properties at a Glance
A foundational understanding of a molecule's physical and chemical properties is essential for its application. Below is a summary of the key computed properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| CAS Number | 32444-34-1 | [3] |
| LogP | 2.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [3] |
Core Applications: A Versatile Building Block
The primary application of this compound lies in its role as a versatile intermediate in chemical synthesis. Its branched structure offers steric hindrance and chirality, which can be strategically employed in the synthesis of complex molecules.
Pharmaceutical and Polymer Synthesis
This compound serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and polymers. The presence of a primary alcohol group allows for a wide range of chemical transformations, such as oxidation to aldehydes and carboxylic acids, esterification, and etherification. These transformations are fundamental in building the carbon skeleton of larger, more complex molecules.
The synthesis involving this alcohol is noted for its high selectivity, with reaction yields reported to be greater than 95% in certain alkylation reactions. Transfer hydrogenation has been identified as a high-yield method for its synthesis.
Fragrance and Flavor Industry
While specific data for this compound is limited, branched-chain saturated alcohols are a recognized structural group in the fragrance industry.[4][5] Compounds like 2-ethyl-1-butanol (B44090) are used as fragrance ingredients.[5] These alcohols often contribute to floral, fruity, or woody notes in fragrance compositions. For instance, 3-methylbutan-1-ol (isoamyl alcohol) is a well-known flavor and fragrance chemical with a characteristic pear-like scent, used in the preparation of synthetic fruit flavors.[6] Given its structural similarity, this compound may possess olfactory properties of interest to the fragrance industry, though specific applications are not well-documented in the public domain.
Comparative Analysis: Positioning Against Alternatives
The choice of a specific alcohol isomer in a synthesis or formulation is dictated by the desired properties of the final product. Here, we compare this compound with other C7 alcohols and related compounds.
| Compound | Key Differentiating Features | Potential Advantages in Specific Applications |
| This compound | Branched structure with a primary alcohol. | Offers steric bulk which can influence reaction selectivity and physical properties of resulting polymers or fragrances. |
| n-Heptanol | Linear primary alcohol. | More flexible and less sterically hindered, which can lead to faster reaction rates in some cases. Often used as a solvent or in the synthesis of plasticizers. |
| 3-Methyl-1-hexanol | Branched primary alcohol. | Different branching pattern may lead to distinct olfactory properties or different packing in polymers. |
| 2-Ethyl-1-hexanol | A widely used branched primary alcohol. | Known for its use in the production of plasticizers, lubricants, and as a fragrance ingredient with a mild floral odor.[7] |
| 3-Methylbutan-1-ol (Isoamyl Alcohol) | A smaller branched primary alcohol (C5). | Extensively used in flavors and fragrances for its distinct banana/pear aroma.[6] Also used as a solvent and in the synthesis of isoamyl acetate (B1210297) (banana oil).[6] |
The branching in this compound, similar to that in 2-ethyl-1-butanol, can disrupt crystallization, leading to lower freezing points in its derivatives.[8] This property is advantageous in applications such as plasticizers and lubricants.
Experimental Methodologies: A Generalized Approach
This diagram illustrates potential synthetic pathways starting from this compound. The choice of reaction (oxidation, esterification, or alkylation) depends on the desired functional group in the intermediate product, which is then further elaborated to yield the final product for its intended application.
Conclusion
This compound is a valuable, albeit not extensively documented, building block for chemical synthesis. Its branched structure provides unique steric and physical properties that can be exploited in the design of novel pharmaceuticals, polymers, and potentially fragrances. While a direct comparison with alternatives is hampered by the lack of specific performance data in the public domain, its properties can be inferred from structurally related and well-characterized branched-chain alcohols. For researchers and developers, this compound represents an opportunity for innovation, particularly in applications where the specific substitution pattern on the carbon backbone can lead to desirable modifications in the final product's characteristics. Further research into its specific applications and performance would be beneficial to fully elucidate its potential.
References
- 1. (2S)-2-Ethyl-3-methylbutan-1-ol | C7H16O | CID 15178736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-3-methyl-1-butanol | C7H16O | CID 60090605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-ethyl-1-butanol | C7H16O | CID 298856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragrance material review on 2-ethyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. incb.org [incb.org]
Comparative Analysis of Reaction Products from 2-Ethyl-3-methylbutan-1-ol
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparison of reaction products derived from 2-Ethyl-3-methylbutan-1-ol. This document provides an objective comparison of product performance from key reactions, supported by available experimental data and detailed methodologies.
Introduction
This compound is a primary alcohol with a branched alkyl structure, making it a versatile starting material for the synthesis of a variety of organic compounds. Its primary reactions, including oxidation, dehydration, and esterification, lead to the formation of aldehydes, carboxylic acids, alkenes, and esters, respectively. These products have potential applications in fragrance, solvent, and pharmaceutical industries. This guide offers a comparative analysis of the products obtained from these reactions, alongside alternative synthetic routes, to aid researchers in selecting the most suitable methods for their specific applications.
Reaction Pathways of this compound
The primary functional group of this compound, the hydroxyl (-OH) group, is the site of its main chemical transformations. The principal reaction pathways are summarized below.
Caption: Key reaction pathways of this compound.
I. Oxidation Products
The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used.
A. 2-Ethyl-3-methylbutanal
Mild oxidation of this compound leads to the formation of 2-Ethyl-3-methylbutanal. Common reagents for this transformation include Pyridinium Chlorochromate (PCC) and conditions for Swern oxidation.
B. 2-Ethyl-3-methylbutanoic Acid
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-Ethyl-3-methylbutanoic acid.
Comparison of Oxidation Methods
| Product | Reagent/Method | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| 2-Ethyl-3-methylbutanal | PCC | ~70-85% (estimated for primary alcohols) | Anhydrous CH₂Cl₂, room temperature | Mild conditions, stops at the aldehyde | Chromium-based reagent (toxic) |
| Swern Oxidation | >90% (estimated for primary alcohols)[1][2] | (COCl)₂, DMSO, Et₃N, -78 °C to rt | High yield, avoids heavy metals | Requires low temperatures, foul-smelling byproduct (DMS)[1] | |
| 2-Ethyl-3-methylbutanoic acid | KMnO₄ | Variable | Basic, then acidic workup | Inexpensive | Can lead to side reactions and lower yields |
| Jones Reagent | ~70-90% (estimated for primary alcohols) | Acetone, H₂SO₄, CrO₃ | High yield | Highly acidic, chromium-based |
Alternative Synthesis Routes
| Target Product | Alternative Method | Starting Material | Typical Yield |
| 2-Ethyl-3-methylbutanal | Hydroformylation | 3-Methyl-1-pentene | Variable, depends on catalyst and conditions |
| 2-Ethyl-3-methylbutanoic acid | Grignard Reaction | 1-bromo-2-ethyl-3-methylbutane + CO₂ | Good to high |
II. Dehydration Products
Acid-catalyzed dehydration of this compound is expected to produce a mixture of alkenes through an E1 or E2 elimination mechanism. The primary carbocation that would be formed from the loss of water is unstable and prone to rearrangement. Therefore, a hydride shift is likely to occur, leading to a more stable tertiary carbocation.
The expected major product after rearrangement is 3,4-Dimethylhex-2-ene , following Zaitsev's rule. The minor product, formed without rearrangement, would be 2-Ethyl-3-methylbut-1-ene .
Comparison of Dehydration Products and Methods
| Product | Catalyst | Temperature | Expected Product Ratio (Major/Minor) |
| 3,4-Dimethylhex-2-ene (Major) & 2-Ethyl-3-methylbut-1-ene (Minor) | Conc. H₂SO₄ | High | Zaitsev product favored |
| Conc. H₃PO₄ | High | Zaitsev product favored |
III. Esterification Products
This compound can be converted to various esters through reaction with carboxylic acids or their derivatives. These esters often possess characteristic fragrances.
A. 2-Ethyl-3-methylbutyl acetate
This ester can be synthesized by reacting this compound with acetic anhydride or acetyl chloride, typically in the presence of an acid catalyst or a base like pyridine.
B. 2-Ethyl-3-methylbutyl formate
Reaction with formic acid under Fischer esterification conditions (acid catalyst) yields the corresponding formate ester.
Comparison of Esterification Methods
| Product | Acylating Agent | Catalyst | Typical Yield | Reaction Conditions |
| 2-Ethyl-3-methylbutyl acetate | Acetic Anhydride | H₂SO₄ | 88-91% (for similar primary alcohols)[3] | Reflux |
| Acetyl Chloride | Pyridine | >90% (generally high for this method) | Room temperature or gentle warming | |
| 2-Ethyl-3-methylbutyl formate | Formic Acid | H₂SO₄ (Fischer) | 55-70% (for similar primary alcohols)[4] | Reflux |
Experimental Protocols
General Procedure for Swern Oxidation of a Primary Alcohol
Caption: General workflow for Swern oxidation.
-
To a solution of oxalyl chloride (1.5-2.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) cooled to -78 °C under an inert atmosphere, slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.0-3.0 eq.) in CH₂Cl₂.
-
Stir the mixture for 5-10 minutes.
-
Slowly add a solution of this compound (1.0 eq.) in CH₂Cl₂.
-
Stir the reaction mixture for 15-30 minutes at -78 °C.
-
Add triethylamine (Et₃N, 3.0-5.0 eq.) dropwise and continue stirring for a few minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-Ethyl-3-methylbutanal.
General Procedure for Acid-Catalyzed Dehydration of a Primary Alcohol
-
Place this compound in a round-bottom flask with a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to a temperature sufficient to cause distillation of the alkene products (typically >140 °C for primary alcohols).
-
Collect the distillate, which will be a mixture of alkenes and water.
-
Separate the organic layer, wash with a dilute base solution (e.g., NaHCO₃) to neutralize any remaining acid, then wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
The product distribution can be analyzed by Gas Chromatography (GC).
General Procedure for Fischer Esterification
References
The Strategic Application of 2-Ethyl-3-methylbutan-1-ol in Synthesis: A Cost-Benefit Analysis
In the competitive landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and reagents is a critical decision that directly impacts the economic viability and efficiency of a process. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Ethyl-3-methylbutan-1-ol, a branched primary alcohol, in synthetic chemistry. Through a comparative lens, we will explore its potential advantages and disadvantages against more conventional, structurally similar alcohols, supported by hypothetical yet plausible experimental data and detailed protocols.
Executive Summary
This compound is a specialty branched primary alcohol that, while not extensively documented in mainstream chemical literature, presents potential advantages in specific synthetic applications. Its utility is particularly notable in reactions where its unique steric profile can influence product selectivity and where its physical properties, such as solvency and boiling point, are beneficial. However, its current market price as a specialty chemical is a significant factor in its cost-benefit profile when compared to commodity alcohols like isobutanol. This guide will delve into a hypothetical esterification reaction to illustrate these trade-offs.
Comparative Analysis: Esterification of Propionic Acid
To provide a quantitative comparison, we will consider the Fischer esterification of propionic acid to produce the corresponding propionate (B1217596) ester, a common motif in flavor and fragrance compounds, as well as in certain pharmaceutical intermediates. We will compare the performance of this compound with a more common and economically favorable alternative, Isobutanol (2-methylpropan-1-ol).
Table 1: Physicochemical Properties of Selected Alcohols
| Property | This compound | Isobutanol |
| Molecular Weight ( g/mol ) | 116.20 | 74.12 |
| Boiling Point (°C) | ~160-162 | 108 |
| Density (g/mL) | ~0.82 | 0.802 |
| CAS Number | 32444-34-1 | 78-83-1 |
Table 2: Cost Comparison
| Compound | Supplier Example | Purity | Price (USD/g) |
| This compound | Biosynth | Research Grade | ~34.22 (for 10g) |
| Isobutanol | Sigma-Aldrich | ≥99.5% | ~0.20 (for 500mL) |
Table 3: Hypothetical Experimental Data for the Esterification of Propionic Acid
| Parameter | Using this compound | Using Isobutanol |
| Reaction Time (hours) | 6 | 8 |
| Reaction Temperature (°C) | 120 | 100 |
| Catalyst | Amberlyst-15 | Amberlyst-15 |
| Yield (%) | 92 | 85 |
| Product Purity (by GC) | 98% | 96% |
| By-product Formation | Low | Moderate (dehydration) |
| Work-up Procedure | Simple liquid-liquid extraction | Neutralization and extraction |
Analysis of Experimental Data
The hypothetical data suggests that while being more expensive, this compound can offer a higher yield and purity in a shorter reaction time. The higher boiling point allows for a higher reaction temperature, which can increase the reaction rate. The steric hindrance of the branched structure may also disfavor side reactions, such as dehydration of the alcohol, which can be more prevalent with simpler alcohols under acidic conditions.
Experimental Protocols
General Procedure for Fischer Esterification
Materials:
-
Propionic acid
-
Alcohol (this compound or Isobutanol)
-
Amberlyst-15 ion-exchange resin (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Separatory funnel
Protocol:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add propionic acid (0.1 mol), the respective alcohol (0.12 mol), Amberlyst-15 (10 mol% based on the acid), and toluene (100 mL).
-
Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. The reaction temperature will be dictated by the boiling point of the alcohol and toluene mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the Amberlyst-15 resin and wash it with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by fractional distillation under reduced pressure.
Cost-Benefit Analysis Workflow
Caption: A logical workflow for the cost-benefit analysis of choosing a synthesis reagent.
Conclusion
The decision to use this compound in a synthesis must be carefully weighed. For large-scale manufacturing where raw material cost is a primary driver, a less expensive alternative like isobutanol would likely be favored, despite potentially lower yields and more complex purification. However, in the context of high-value products such as pharmaceuticals, where yield, purity, and minimizing downstream processing costs are paramount, the higher initial investment in this compound could be justified. Its unique structure may also be leveraged in cases where specific stereochemical outcomes are desired, a factor not explored in this general analysis. Further research into specific applications of this alcohol is warranted to fully elucidate its potential in modern organic synthesis.
Safety Operating Guide
Proper Disposal of 2-Ethyl-3-methylbutan-1-ol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Ethyl-3-methylbutan-1-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and may be harmful if it comes into contact with skin or is swallowed.[1][2][3] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1][5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][3] This chemical should not be discharged into drains or the environment.[1][4]
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
Provide them with an accurate description and quantity of the waste.
-
-
Handling Spills:
-
In the event of a small spill, absorb the chemical with an inert material such as sand, earth, or vermiculite.[2]
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Quantitative Data Summary
The following table summarizes key quantitative data for chemicals structurally similar to this compound, which can be used as a general guideline.
| Property | Value | Source |
| UN Number | 2275 (for 2-Ethylbutanol) | [6] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
| Packing Group | III | [3] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The standard and accepted method is collection and disposal by a certified hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 2-Ethyl-3-methylbutan-1-ol
This guide provides crucial safety and logistical information for laboratory professionals handling 2-Ethyl-3-methylbutan-1-ol. Adherence to these protocols is essential for ensuring a safe working environment and proper disposal of chemical waste.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Isopentyl alcohol, Isoamyl alcohol, 3-Methyl-1-butanol
-
CAS Number: 123-51-3[1]
-
Molecular Formula: C5H12O[1]
-
Molecular Weight: 88.15 g/mol [1]
Hazard Summary
This compound is a flammable liquid that poses several health risks upon exposure. Understanding these hazards is the first step toward safe handling.
| Hazard Classification | GHS Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[1] |
| Acute toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Skin irritation | H315: Causes skin irritation[1] |
| Serious eye damage | H318: Causes serious eye damage[1] |
| Specific target organ toxicity | H335: May cause respiratory irritation[1] |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to protect against the hazards associated with this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to protect from potential splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or nitrile gloves are recommended for their resistance to alcohols.[2][3] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.[4][5][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks.
Operational Plan: Safe Handling Protocol
-
Engineering Controls: Always work in a well-ventilated area. A certified chemical fume hood is the primary engineering control to be used. Ensure that an eyewash station and safety shower are readily accessible.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and ventilating equipment.[1]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spill Management: In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste. The rinsed containers should be disposed of as hazardous waste.[7][8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. toolup.com [toolup.com]
- 5. pksafety.com [pksafety.com]
- 6. 3m.com [3m.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
